molecular formula C15H22O3 B8001363 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol CAS No. 1443327-48-7

1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Katalognummer: B8001363
CAS-Nummer: 1443327-48-7
Molekulargewicht: 250.33 g/mol
InChI-Schlüssel: SPJKLDXSRUXGJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a useful research compound. Its molecular formula is C15H22O3 and its molecular weight is 250.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(3,4-dimethylphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-11-4-5-13(10-12(11)2)14(16)6-7-15-17-8-3-9-18-15/h4-5,10,14-16H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJKLDXSRUXGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CCC2OCCCO2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401243350
Record name 1,3-Dioxane-2-propanol, α-(3,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443327-48-7
Record name 1,3-Dioxane-2-propanol, α-(3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443327-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane-2-propanol, α-(3,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Technical Guide on the Chemical Properties and Synthetic Utility of 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol (CAS: 1443327-48-7) is a highly specialized, bifunctional building block utilized in advanced organic synthesis and drug development[1]. Acting as a masked γ -hydroxyaldehyde, this compound provides a strategic pathway for synthesizing substituted tetrahydrofurans and lactols. This whitepaper details its structural logic, physicochemical properties, synthetic methodologies, and downstream reactivity, providing researchers with self-validating protocols for its application.

Structural Architecture and Chemical Logic

The molecular architecture of 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is engineered to isolate two reactive centers, allowing for chemoselective manipulation[1]. The molecule is divided into two functional domains:

  • The 3,4-Dimethylphenyl Carbinol Core : This domain features a secondary benzylic alcohol. The electron-donating methyl groups at the 3 and 4 positions of the aromatic ring enhance the overall lipophilicity of the molecule and stabilize potential carbocation intermediates at the benzylic position.

  • The 1,3-Dioxane Acetal : Located at the terminus of the propyl chain, the 1,3-dioxane ring serves as a robust protecting group for an aldehyde[2]. Unlike acyclic acetals, the cyclic 1,3-dioxane moiety is highly resistant to basic, nucleophilic, and reductive environments. This stability is critical, as it prevents unwanted self-condensation or oligomerization during upstream carbon-carbon bond-forming reactions[2].

Physicochemical Profile

Understanding the physical properties of this intermediate is essential for optimizing solvent selection, extraction protocols, and chromatographic purification.

PropertyValueChemical Significance
Molecular Formula C₁₅H₂₂O₃Dictates mass spectrometry (M+H) targets.
Molecular Weight 250.34 g/mol Standard parameter for stoichiometric calculations.
Hydrogen Bond Donors 1Contributes to solubility in polar aprotic solvents.
Hydrogen Bond Acceptors 3Facilitates coordination with Lewis acids.
Topological Polar Surface Area 38.6 ŲIndicates excellent membrane permeability (Lipinski rule compliance).
Rotatable Bonds 5Provides conformational flexibility for intramolecular reactions.

Synthetic Methodology: The Grignard Approach

The most chemically logical and high-yielding route to synthesize this compound is via a Grignard addition. The reaction couples 3,4-dimethylbenzaldehyde (the electrophile) with the Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane (the nucleophile)[3].

Causality in Experimental Design

The choice of 2-(2-bromoethyl)-1,3-dioxane over other protected aldehydes is strategic. The 1,3-dioxane ring is completely inert to the highly basic magnesium surface required to form the alkylmagnesium bromide[4]. Tetrahydrofuran (THF) must be used as the solvent; the oxygen lone pairs in THF coordinate with the electron-deficient magnesium atom, stabilizing the Grignard complex and suppressing Wurtz-type homocoupling side reactions.

Synthesis A 2-(2-Bromoethyl)- 1,3-dioxane B Mg / THF (Grignard Formation) A->B C Grignard Reagent (Nucleophile) B->C E Target Compound (Protected Acetal) C->E 1. Addition 2. NH4Cl quench D 3,4-Dimethylbenzaldehyde (Electrophile) D->E

Caption: Workflow for the Grignard synthesis of the target protected acetal.

Reactivity Profile and Downstream Applications

The primary synthetic value of 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol lies in its programmed reactivity upon deprotection.

Acid-Catalyzed Deprotection and Lactolization

When exposed to aqueous acidic conditions, the 1,3-dioxane ring undergoes rapid hydrolysis, liberating a transient γ -hydroxyaldehyde[2]. Because the secondary hydroxyl group is perfectly spaced four carbons away from the highly electrophilic carbonyl carbon, the molecule undergoes an immediate, spontaneous intramolecular nucleophilic attack (a 5-Exo-Trig cyclization).

This cascade is thermodynamically driven by the formation of a stable five-membered ring, yielding 5-(3,4-dimethylphenyl)tetrahydrofuran-2-ol (a lactol). This lactol can subsequently be oxidized to a lactone or subjected to Wittig olefination.

Cyclization A Protected Acetal (Target Compound) B Aqueous Acid (HCl/THF) Acetal Hydrolysis A->B C gamma-Hydroxyaldehyde (Open Chain) B->C D Intramolecular Attack (5-Exo-Trig) C->D E 5-(3,4-Dimethylphenyl) tetrahydrofuran-2-ol D->E Thermodynamically driven

Caption: Acid-catalyzed deprotection and spontaneous lactolization pathway.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed with internal validation steps to ensure high fidelity and reproducibility.

Protocol A: Synthesis via Grignard Addition
  • Grignard Formation : In a flame-dried flask under an argon atmosphere, suspend magnesium turnings (1.2 eq) in anhydrous THF. Add a single crystal of iodine to activate the magnesium surface (validation: the brown color of iodine will rapidly fade as activation occurs). Slowly add 2-(2-bromoethyl)-1,3-dioxane (1.1 eq) while maintaining the internal temperature at 40-50 °C[4].

  • Electrophilic Addition : Cool the resulting dark Grignard solution to 0 °C using an ice bath. Dropwise, add 3,4-dimethylbenzaldehyde (1.0 eq) dissolved in a minimal volume of THF.

  • Chemoselective Quench (Critical Step) : Stir for 2 hours at room temperature. Quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl.

    • Causality: Why NH₄Cl instead of HCl? Quenching with strong acids would prematurely cleave the 1,3-dioxane group. Saturated NH₄Cl provides a mildly acidic environment (pH ~6) that safely destroys the unreacted Grignard reagent and dissolves magnesium salts without compromising the acetal protecting group.

  • Workup : Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Acid-Mediated Deprotection and Lactolization
  • Hydrolysis : Dissolve the purified 1-(3,4-dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol in a 4:1 mixture of THF and 1M aqueous HCl[2].

  • Cyclization Monitoring : Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC). Self-validation: The starting material (higher Rf) will disappear, replaced by the highly polar open-chain aldehyde, which rapidly converts to the lactol product (intermediate Rf).

  • Isolation : After complete conversion (typically 4-6 hours), neutralize the mixture with saturated aqueous NaHCO₃ to halt the acid catalysis. Extract with diethyl ether, wash with brine, dry over MgSO₄, and evaporate the solvent to yield the lactol.

References

Sources

1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol molecular weight

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight of 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Executive Summary

This technical guide provides a detailed analysis and calculation of the molecular weight for the organic compound 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol. The determination of a precise molecular weight is a foundational requirement in chemical synthesis, analytical chemistry, and pharmaceutical development. It governs stoichiometric calculations for reactions, is essential for the interpretation of mass spectrometry data, and serves as a key parameter in assessing drug-likeness properties. Through a systematic deconstruction of the compound's nomenclature, we first establish its molecular formula as C₁₅H₂₂O₃. Subsequently, utilizing the standard atomic weights of its constituent elements, the molecular weight is calculated to be 250.34 g/mol . This document outlines the rigorous, step-by-step methodology for this determination, ensuring scientific accuracy and reproducibility.

Deconstruction of the Chemical Nomenclature

The first step in determining the molecular formula is to parse the IUPAC (International Union of Pure and Applied Chemistry) name of the compound. The name reveals the core structure and all associated functional groups, allowing for a precise atom count.

  • Propan-1-ol : This is the parent structure, indicating a three-carbon alkane chain with a hydroxyl (-OH) group on the first carbon.

  • 1-(3,4-Dimethylphenyl)- : Attached to the first carbon of the propanol chain is a phenyl group (a benzene ring). This ring is further substituted with two methyl (-CH₃) groups at its third and fourth positions.

  • 3-[2-(1,3-dioxanyl)]- : Attached to the third carbon of the propanol chain is a 1,3-dioxane ring. The connection is specifically at the second position of the dioxane ring.

The logical relationship between these components is illustrated in the diagram below.

G cluster_backbone Parent Structure cluster_substituents Substituents Compound 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol Propanol Propan-1-ol (3-Carbon Chain + OH) Compound->Propanol Core Structure Dimethylphenyl 3,4-Dimethylphenyl Group Propanol->Dimethylphenyl Attached at Carbon-1 Dioxanyl 2-(1,3-Dioxanyl) Group Propanol->Dioxanyl Attached at Carbon-3

Caption: Structural breakdown of the compound from its IUPAC name.

Determination of the Molecular Formula

By systematically counting the atoms from each structural component identified above, we can assemble the definitive molecular formula.

  • 3,4-Dimethylphenyl Group (C₈H₉):

    • Phenyl ring: 6 Carbon atoms.

    • Two methyl groups (-CH₃): 2 Carbon atoms.

    • Total Carbon = 8 .

    • A benzene ring (C₆H₆) with three substituents (the propanol chain and two methyl groups) has 3 Hydrogen atoms remaining on the ring.

    • The two methyl groups contribute 3 + 3 = 6 Hydrogen atoms.

    • Total Hydrogen = 9 .

  • Propan-1-ol Backbone and its Hydroxyl Group (C₃H₆O):

    • Three carbon chain: 3 Carbon atoms .

    • Carbon-1 is bonded to the phenyl group, the hydroxyl group, a hydrogen atom, and Carbon-2. It contributes 1 Hydrogen .

    • Carbon-2 is a methylene group (-CH₂-), contributing 2 Hydrogens .

    • Carbon-3 is bonded to Carbon-2 and the dioxanyl group, leaving two bonds for hydrogen. It contributes 2 Hydrogens .

    • The hydroxyl group (-OH) contributes 1 Oxygen and 1 Hydrogen .

    • Total from this section: 3 Carbon, 6 Hydrogen, 1 Oxygen .

  • 2-(1,3-Dioxanyl) Group (C₄H₇O₂):

    • The 1,3-dioxane ring contains 4 carbon atoms and 2 oxygen atoms. 4 Carbon atoms, 2 Oxygen atoms .

    • In a saturated dioxane ring, the carbons at positions 4, 5, and 6 each have 2 hydrogens, and the carbon at position 2 has 2 hydrogens (total 8).

    • Since this group is attached via its second carbon, one hydrogen is removed from this position to form the bond.

    • Therefore, the hydrogen count is 1 (at C2) + 2 (at C4) + 2 (at C5) + 2 (at C6) = 7 Hydrogen atoms .

Summation of Atoms:

  • Carbon (C): 8 (dimethylphenyl) + 3 (propanol) + 4 (dioxanyl) = 15

  • Hydrogen (H): 9 (dimethylphenyl) + 6 (propanol backbone + OH) + 7 (dioxanyl) = 22

  • Oxygen (O): 1 (hydroxyl) + 2 (dioxanyl) = 3

The final molecular formula is C₁₅H₂₂O₃ .

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the established molecular formula and the standard atomic weights of carbon, hydrogen, and oxygen provided by the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
CarbonC1512.011[1][2][3]180.165
HydrogenH221.008[4][5][6][7]22.176
OxygenO315.999[8][9][10][11]47.997
Total 250.338

The calculated molecular weight of 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is 250.34 g/mol (rounded to two decimal places).

Standard Protocol for Molecular Weight Determination

The workflow for calculating the molecular weight of a compound from its chemical name is a fundamental procedure in chemistry.

Methodology:

  • Nomenclature Analysis: Deconstruct the IUPAC name to identify the parent chain/ring and all substituent functional groups.

  • Structural Elucidation: Draw or visualize the chemical structure to ensure correct connectivity and identify all atoms.

  • Atom Tally: Systematically count the number of atoms of each element present in the molecule to establish the molecular formula (CₓHᵧO₂...).

  • Atomic Weight Compilation: Obtain the standard atomic weight for each constituent element from an authoritative source such as IUPAC or NIST periodic tables.

  • Calculation: For each element, multiply the atom count by its standard atomic weight.

  • Summation: Sum the total mass contributions from all elements to arrive at the final molecular weight.

This theoretical calculation should ideally be confirmed experimentally, most commonly via mass spectrometry, which measures the mass-to-charge ratio of the ionized molecule, providing direct evidence of its molecular mass.

G A Start: Chemical Name B Step 1: Deconstruct Nomenclature (Identify Functional Groups) A->B C Step 2: Determine Molecular Formula (e.g., C₁₅H₂₂O₃) B->C D Step 3: List Atomic Weights (C, H, O) C->D E Step 4: Calculate Total Mass for Each Element D->E F Step 5: Sum Contributions E->F G End: Molecular Weight (250.34 g/mol) F->G

Caption: Workflow for calculating molecular weight from a chemical name.

Significance in Scientific Research

An accurate molecular weight is indispensable in a laboratory setting for several reasons:

  • Stoichiometry: It is essential for calculating the molar quantities of reactants and reagents needed for a chemical reaction, ensuring efficient and controlled synthesis.

  • Analytical Chemistry: In techniques like mass spectrometry, the experimentally determined mass is compared against the theoretical molecular weight to confirm the identity and purity of a synthesized compound.

  • Drug Development: Molecular weight is a critical parameter in medicinal chemistry. It is one of the factors in "Lipinski's Rule of Five," a guideline used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.

References

  • Anonymous. (2011, January 5). What is the atomic weight of hydrogen? Quora. [Link]

  • CK-12 Foundation. Flexi answers - What is the atomic weight of hydrogen?[Link]

  • Wikipedia contributors. Oxygen. Wikipedia. [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Hydrogen. [Link]

  • The Editors of Encyclopaedia Britannica. (2026, February 17). Oxygen. Britannica. [Link]

  • nglos324. oxygen. [Link]

  • Wikipedia contributors. Hydrogen. Wikipedia. [Link]

  • National Center for Biotechnology Information. Hydrogen. PubChem. [Link]

  • National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Carbon. Physical Measurement Laboratory. [Link]

  • National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Oxygen. Physical Measurement Laboratory. [Link]

  • National Institute of Standards and Technology. Oxygen, atomic. NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. Carbon - Element information, properties and uses. Periodic Table. [Link]

  • Wikipedia contributors. Carbon-12. Wikipedia. [Link]

  • National Center for Biotechnology Information. Carbon. PubChem. [Link]

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The Biological Activity of Substituted Phenylpropanols: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The substituted phenylpropanol scaffold—characterized by a C6-C3 (phenyl ring attached to a propyl chain) backbone—represents a highly versatile pharmacophore in medicinal chemistry. Minor structural modifications to this skeleton, such as halogenation of the aromatic ring or the introduction of phosphonic acid moieties, drastically alter the molecule's biological target profile.

As a Senior Application Scientist, I have structured this guide to dissect the structure-activity relationships (SAR) of these compounds and provide field-proven, self-validating protocols for evaluating their biological activities. This whitepaper explores the transition of phenylpropanol derivatives from historical sympathomimetic agents to modern, highly targeted enzyme inhibitors and anti-inflammatory therapeutics.

Mechanistic Pharmacology & Target Pathways

Adrenergic & Monoaminergic Modulation

The most classically recognized substituted phenylpropanol is phenylpropanolamine (PPA), a sympathomimetic amine structurally related to ephedrine and amphetamine[1]. PPA primarily acts as a selective norepinephrine releasing agent[2]. It infiltrates the presynaptic terminal via the Norepinephrine Transporter (NET) and displaces endogenous norepinephrine from synaptic vesicles.

The resulting efflux of norepinephrine into the synaptic cleft leads to the activation of alpha-1 adrenergic receptors, causing peripheral vasoconstriction and increased blood pressure[1]. Historically utilized as a nasal decongestant and anorexiant, PPA was largely withdrawn from the market due to its association with an increased risk of hemorrhagic stroke, a direct consequence of its potent hypertensive effects[3].

Adrenergic_Synapse PPA Phenylpropanolamine (C6-C3 Scaffold) NET Norepinephrine Transporter (NET) PPA->NET Enters terminal Alpha1 Alpha-1 Adrenergic Receptor PPA->Alpha1 Direct partial agonism Vesicles Synaptic Vesicles (NE Storage) NET->Vesicles Displaces NE NERelease Norepinephrine Release Vesicles->NERelease Efflux NERelease->Alpha1 Activates Response Vasoconstriction & Hypertension Alpha1->Response Signal Transduction

Fig 1: Mechanism of action of phenylpropanolamines at the adrenergic synapse.

Enzymatic Inhibition: Alanyl Aminopeptidase (APN)

Recent advances in medicinal chemistry have repurposed the phenylpropanol backbone to target metalloproteinases. Aminopeptidase N (APN/CD13) is a zinc-dependent metalloproteinase overexpressed in various tumors and inflammatory conditions, making it a prime target for anti-angiogenic and oncological drug development[4].

Phosphonic acid analogues of homophenylalanine (which are structurally substituted phenylpropanols) have emerged as highly potent inhibitors of human APN (hAPN)[5]. The substitution of fluorine or bromine atoms on the phenyl ring significantly enhances the binding affinity within the S1 hydrophobic pocket of the enzyme. These derivatives exhibit sub-micromolar inhibition constants, effectively halting the enzyme's ability to cleave N-terminal neutral amino acids from peptide substrates[5].

Anti-inflammatory and Antiulcer Activity

Beyond monoamine release and APN inhibition, heavily substituted phenylpropanols exhibit targeted anti-inflammatory and gastroprotective effects. For instance, 3-[2-amino-4-(4-fluorophenyl)-1-pyrimidinyl]-1-phenylpropanol derivatives have been patented for their robust utility in treating inflammatory conditions, likely by acting as kinase signaling inhibitors[6]. Furthermore, simpler phenylpropanol derivatives have been synthesized and validated in vivo for their significant antiulcer activities, demonstrating the scaffold's ability to modulate mucosal protective pathways[7].

Quantitative Structure-Activity Relationship (SAR) Summary

To facilitate rapid comparison, the following table summarizes the divergent biological activities of the phenylpropanol scaffold based on specific functional group substitutions.

Compound ClassKey SubstitutionsPrimary TargetBiological ActivityTherapeutic Indication
Phenylpropanolamines Unsubstituted phenyl, 1-OH, 2-NH 2​ NET, Alpha-1 Adrenergic ReceptorNorepinephrine release, vasoconstrictionNasal decongestion (Historical)[3]
Homophenylalanine Phosphonates F or Br on phenyl ring, phosphonic acidAlanyl Aminopeptidase (APN/CD13)Zinc metalloproteinase inhibitionAnti-angiogenesis, Oncology[5]
Pyrimidinyl Phenylpropanols 4-fluorophenyl, 2-amino-pyrimidineKinase signaling pathwaysImmunomodulationInflammatory diseases[6]
Chlorophenylpropanols Cl on phenyl ringNociceptive pathwaysAnalgesiaPain management

Experimental Methodologies & Self-Validating Protocols

As researchers, we must ensure that our experimental designs are self-validating. The following protocols detail the exact methodologies required to evaluate the primary biological activities of substituted phenylpropanols, emphasizing the causality behind each procedural step.

Protocol 1: Fluorogenic Enzymatic Inhibition Assay for APN

Objective: Determine the IC 50​ of substituted phenylpropanol derivatives against recombinant human APN (rhAPN).

Causality & Assay Design: This assay utilizes the fluorogenic substrate Ala-7-amido-4-methylcoumarin (Ala-AMC)[8]. In its intact state, the fluorescence of the AMC leaving group is quenched by the amide bond. Upon specific N-terminal cleavage by the active zinc-metalloproteinase site of APN, free AMC is released. This generates a robust, highly specific fluorescent signal. By measuring the kinetic decrease in fluorescence velocity in the presence of our compounds, we directly quantify their inhibitory potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the Assay Buffer consisting of 50 mM Tris-HCl (pH 7.0). Rationale: A pH of 7.0 ensures optimal ionization of the catalytic zinc-binding site in APN[8].

  • Enzyme Dilution: Dilute rhAPN to a working concentration of 0.2 µg/mL in the Assay Buffer[8].

  • Compound Preparation: Serially dilute the substituted phenylpropanol derivatives in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Pre-incubation: In a 96-well black Maxisorp plate, combine 45 µL of the rhAPN solution with 5 µL of the test compound. Incubate at 37°C for 15 minutes to allow the inhibitor to reach binding equilibrium within the active site.

  • Substrate Addition: Dilute the Ala-AMC substrate to 200 µM in Assay Buffer. Initiate the reaction by adding 50 µL of the substrate to each well (Final volume = 100 µL; Final substrate concentration = 100 µM)[8].

  • Self-Validating Controls: Include a "Substrate Blank" (50 µL Assay Buffer + 50 µL Substrate) to account for spontaneous hydrolysis, and a "Positive Control" using a known APN inhibitor (e.g., Bestatin).

  • Kinetic Measurement: Immediately transfer the plate to a fluorescent plate reader. Read in kinetic mode for 15 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm[8].

  • Data Analysis: Calculate the V max​ (RFU/min) for each well. Plot the normalized percentage of remaining activity against the log concentration of the inhibitor to calculate the IC 50​ using non-linear regression.

APN_Assay_Workflow Compound Substituted Phenylpropanol (Inhibitor) Incubation Pre-incubation (Enzyme + Inhibitor) Compound->Incubation Enzyme rhAPN (CD13) in 50 mM Tris (pH 7.0) Enzyme->Incubation Substrate Add Ala-AMC (Fluorogenic Substrate) Incubation->Substrate Cleavage Enzymatic Cleavage (Inhibited by Compound) Substrate->Cleavage Detection Fluorescence Detection (Ex 380nm / Em 460nm) Cleavage->Detection AMC Release

Fig 2: High-throughput fluorogenic screening workflow for APN inhibitors.

Protocol 2: Alpha-1 Adrenergic Receptor Radioligand Binding Assay

Objective: Evaluate the direct receptor affinity of phenylpropanolamines for alpha-1 adrenergic receptors.

Causality & Assay Design: To isolate the direct receptor agonism from the indirect norepinephrine-releasing effects of PPA[2], a cell-free radioligand competition assay is required. We utilize[ 3 H]-prazosin, a highly selective alpha-1 antagonist. Displacement of [ 3 H]-prazosin by the phenylpropanol derivative confirms direct receptor interaction.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membrane fractions from CHO cells stably expressing human alpha-1a adrenergic receptors. Resuspend in binding buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Incubation Mixture: In a 96-well deep-well plate, combine 50 µL of the test phenylpropanolamine (varying concentrations), 50 µL of [ 3 H]-prazosin (final concentration 0.5 nM), and 100 µL of the membrane suspension.

  • Non-Specific Binding (NSB) Control: To establish a self-validating baseline, define NSB by incubating a parallel set of wells with a saturating concentration (10 µM) of unlabelled phentolamine. This ensures the measured radioactivity accurately reflects specific receptor affinity.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to achieve steady-state equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash the filters three times with ice-cold binding buffer.

  • Scintillation Counting: Dry the filters, add liquid scintillation cocktail, and quantify the retained radioactivity (Disintegrations Per Minute, DPM) using a microplate scintillation counter.

References

  • PHENYLPROPANOLAMINE HYDROCHLORIDE - Inxight Drugs - nc
  • Phenylpropanolamine - Wikipedia - wikipedia.org.
  • Phenylpropanolamine and other over-the-counter vasoactive compounds - PubMed - nih.gov.
  • Pharmaceutical drugs covered by patent 5,980,882.
  • YAKUGAKU ZASSHI, Volume 115, Issue 4 (Synthesis and Antiulcer Activity of Phenylpropanol Deriv
  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - ResearchGate - researchg
  • Aminopeptidase N: a multifunctional and promising target in medicinal chemistry - rsc.org.
  • Recombinant Human Aminopeptidase N/CD13 Protein, CF (3815-ZN) - Novus Biologicals - novusbio.com.

Sources

The Strategic Role of 1,3-Dioxane as a Protecting Group in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

In multi-step organic synthesis, the precise orchestration of functional group reactivity is paramount to achieving high yields and preventing off-target reactions. The 1,3-dioxane moiety, a six-membered cyclic acetal, serves as a cornerstone protecting group utilized primarily for the reversible masking of 1,3-diols and carbonyl functionalities (aldehydes and ketones)[1]. Unlike simple acyclic acetals, 1,3-dioxanes offer a unique combination of thermodynamic stability, conformational rigidity, and orthogonal cleavage potential. This technical guide explores the mechanistic causality, stereochemical advantages, and practical laboratory deployment of 1,3-dioxane protecting groups.

Mechanistic Causality of Acetalization

The formation of a 1,3-dioxane is an equilibrium-driven condensation reaction between a 1,3-diol and a carbonyl compound, typically catalyzed by a Brønsted acid (such as p -toluenesulfonic acid, p -TsOH) or a Lewis acid[1].

The causality of this reaction relies heavily on Le Chatelier's principle. Because the transformation releases one equivalent of water per molecule of product formed, the equilibrium must be actively driven forward to achieve high conversion[2]. In a laboratory setting, this is achieved either physically, via azeotropic distillation using a Dean-Stark apparatus, or chemically, by employing dehydrating agents (scavengers) like 2,2-dimethoxypropane or trimethyl orthoformate[2].

Mechanistically, the reaction proceeds through a hemiacetal intermediate. This intermediate undergoes acid-catalyzed dehydration to form a highly electrophilic oxonium ion, which is subsequently trapped via intramolecular cyclization by the pendant hydroxyl group[2].

Mechanism Diol 1,3-Diol + Carbonyl Protonation Carbonyl Oxygen Protonation (H+) Diol->Protonation Attack Nucleophilic Attack by OH Protonation->Attack Hemiacetal Hemiacetal Intermediate Attack->Hemiacetal Oxonium Oxonium Ion Formation (-H2O) Hemiacetal->Oxonium Acid Catalyzed Dehydration Cyclization Intramolecular Cyclization Oxonium->Cyclization Dioxane 1,3-Dioxane Protected Product Cyclization->Dioxane Deprotonation

Figure 1: Stepwise mechanistic pathway for the acid-catalyzed formation of 1,3-dioxane.

Conformational Dynamics and Stereocontrol

The structural robustness of 1,3-dioxanes is intrinsically linked to their conformational preferences. Similar to cyclohexanes, 1,3-dioxanes preferentially adopt a chair conformation[3]. However, the physical properties of the ring differ significantly due to the presence of two oxygen atoms. The C–O bonds (approx. 1.41 Å) are much shorter than typical C–C bonds (1.54 Å)[3].

This structural compression exacerbates 1,3-diaxial interactions. Consequently, substituents at the C2 position (the acetal carbon) exhibit a pronounced thermodynamic preference for the equatorial orientation to minimize severe steric clashes with axial protons at C4 and C6[3]. This rigid, predictable stereochemistry allows 1,3-dioxanes to act not merely as passive protecting groups, but as active stereocontrol elements—chiral building blocks that dictate the stereochemical outcome of subsequent synthetic transformations[4].

Stability Profile and Orthogonal Strategy

A defining feature of the 1,3-dioxane group is its exceptional stability under a wide array of harsh synthetic conditions. It remains completely intact in the presence of strong bases, nucleophiles (including Grignard and organolithium reagents), metal hydride reducing agents, and many oxidants[1],[2].

Crucially, 1,3-dioxanes exhibit differential reactivity compared to their five-membered counterparts, 1,3-dioxolanes. 1,3-Dioxanes are generally more stable under acidic conditions than 1,3-dioxolanes[4]. This kinetic difference enables an orthogonal protecting group strategy [5],[6]. In a complex substrate containing both a 1,2-diol (protected as a dioxolane) and a 1,3-diol (protected as a dioxane), carefully controlled mild acidic conditions (e.g., dilute acetic acid) can selectively cleave the dioxolane while leaving the dioxane intact[5].

Orthogonal Substrate Complex Molecule (1,2-diol & 1,3-diol) GlobalProt Global Protection (Acetonide Formation) Substrate->GlobalProt Acetone, p-TsOH Intermediate 1,3-Dioxane & 1,3-Dioxolane GlobalProt->Intermediate SelectiveDeprot Mild Acidic Cleavage (e.g., Dilute AcOH) Intermediate->SelectiveDeprot Dioxolane is more labile Final Free 1,2-Diol + Intact 1,3-Dioxane SelectiveDeprot->Final Orthogonal Control

Figure 2: Orthogonal protecting group strategy leveraging differential acidic stability.

Quantitative Data: Reactivity and Stability Matrix

To facilitate rational synthetic planning, the following table summarizes the stability of various acetal-based protecting groups across standard reaction environments.

Protecting GroupRing SizeBase / NucleophilesHydride ReductionMild Acid (e.g., AcOH)Strong Aqueous Acid (e.g., HCl, TFA)
Dimethyl Acetal AcyclicStableStableLabileHighly Labile
1,3-Dioxolane 5-MemberedStableStableModerately LabileHighly Labile
1,3-Dioxane 6-MemberedStableStableStable Labile
1,3-Dithiane 6-Membered (S)StableStableStableStable (Requires Hg/Ag salts)

Self-Validating Experimental Protocols

Experimental failures in protecting group chemistry often stem from a misunderstanding of reaction equilibrium. The following methodologies incorporate built-in chemical checks to ensure high fidelity and reproducibility.

Protocol A: Protection of a 1,3-Diol (Formation of 1,3-Dioxane)

Causality Check: We utilize 2,2-dimethoxypropane not just as a reagent, but as a chemical water scavenger to irreversibly drive the equilibrium toward the protected product[7].

  • Initialization: Dissolve the 1,3-diol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to exclude ambient moisture.

  • Reagent Addition: Add 2,2-dimethoxypropane (3.0 equiv) followed by a catalytic amount of anhydrous p -toluenesulfonic acid ( p -TsOH, 0.05 equiv).

  • Reaction Monitoring: Stir at room temperature. Monitor via Thin Layer Chromatography (TLC). The formation of a significantly less polar spot indicates successful masking of the polar hydroxyl groups.

  • Self-Validating Quench (Critical Step): Once complete (typically 1–2 hours), add triethylamine (0.1 equiv) before concentrating the mixture. Why? Concentrating an acid-catalyzed reaction without neutralization locally increases the acid concentration, which will rapidly drive the reverse reaction (deprotection) as ambient moisture is introduced during rotary evaporation.

  • Isolation: Wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 1,3-dioxane derivative.

Protocol B: Acidic Deprotection of 1,3-Dioxane

Causality Check: Deprotection requires water to hydrolyze the acetal. We use a miscible aqueous-organic system to ensure both substrate solubility and efficient hydrolysis[1].

  • Initialization: Dissolve the 1,3-dioxane derivative in a mixture of THF and water (typically 4:1 v/v).

  • Acidification: Add trifluoroacetic acid (TFA) or 1M aqueous HCl to achieve a final acid concentration of 10-20% v/v.

  • Thermal Activation: Stir at room temperature. If the acetal is sterically hindered (e.g., due to bulky equatorial substituents), gently warm the mixture to 40 °C.

  • Monitoring & Neutralization: Follow the disappearance of the starting material by TLC. Upon completion, carefully neutralize the acid by adding solid NaHCO₃ portion-wise until effervescence ceases. This prevents acid-catalyzed degradation or rearrangement of the newly revealed 1,3-diol during workup.

  • Extraction: Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate to recover the pure 1,3-diol. The expelled carbonyl compound is often volatile and removed in vacuo.

Sources

The Strategic Role of Dimethylphenyl Scaffolds in Medicinal Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Stereoelectronic Power of the Dimethylphenyl Moiety

In medicinal chemistry, the spatial arrangement of a molecule dictates its pharmacodynamic and pharmacokinetic fate. As a Senior Application Scientist, I frequently leverage the dimethylphenyl moiety—particularly the 2,6-dimethylphenyl (xylidyl) and 3,5-dimethylphenyl isomers—as a precision tool to solve complex drug design challenges. Far from being simple lipophilic appendages, these scaffolds exert profound stereoelectronic effects. They act as conformational locks to reduce entropic penalties upon target binding, and they serve as steric shields to protect vulnerable bonds from enzymatic cleavage.

However, incorporating these groups requires a deep understanding of their metabolic liabilities and synthetic hurdles. This whitepaper synthesizes field-proven insights, structural rationales, and self-validating experimental protocols to guide the optimal use of dimethylphenyl compounds in modern drug discovery.

Conformational Restriction & Target Affinity

The stereoelectronic profile of the 2,6-xylidyl group is defined by the severe steric bulk of its two ortho-methyl groups. When attached to a planar system—such as an amide, urea, or semicarbazone—the methyl groups clash with the carbonyl oxygen and the amide proton. To minimize van der Waals strain, the phenyl ring is forced to rotate out of the amide plane, adopting a highly twisted or near-orthogonal conformation[1].

This conformational locking is a powerful thermodynamic tool. By restricting free rotation around the N-aryl bond, we reduce the entropic penalty of binding, effectively pre-organizing the molecule for its target receptor.

For example, in the rational design of N4-(2,6-dimethylphenyl) semicarbazones as anticonvulsants, this rigid 3D architecture perfectly matched the four-point pharmacophore model for GABA transaminase inhibition. The resulting prototype compound, N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone, exhibited broad-spectrum activity and increased in vivo brain GABA levels by 118%[2].

Beyond amides, the 3,5-dimethylphenyl isomer is frequently utilized to probe hydrophobic pockets without inducing the severe orthogonal twist of the 2,6-isomer. In the development of gonadotropin-releasing hormone (GnRH) receptor antagonists, the incorporation of a 2-(3,5-dimethylphenyl)tryptamine scaffold led to compounds with highly potent receptor binding, highlighting the positional sensitivity of dimethylphenyl substitutions[3].

G A Dimethylphenyl Scaffold B Steric Hindrance (Ortho-Methyls) A->B C Electronic Effects (+I Effect) A->C D Conformational Restriction B->D Forces Orthogonality E Enzymatic Shielding B->E Blocks Hydrolases F Metabolic Modulation B->F C->F Alters Oxidation G Enhanced Receptor Affinity D->G H Resistance to Hydrolysis E->H I CYP Inhibition Risk F->I

Fig 1: Logical flow of stereoelectronic effects induced by the dimethylphenyl moiety in drug design.

Metabolic Modulation: Shielding and Liabilities

The Protective Shield (Amidase Resistance)

The classic application of the 2,6-dimethylphenyl group is the protection of amide bonds from enzymatic hydrolysis. In lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide), the ortho-methyl groups sterically block the approach of plasma amidases to the carbonyl carbon, preventing the formation of the tetrahedral intermediate required for cleavage[4]. This drastically prolongs the drug's half-life compared to unhindered amides or ester-based anesthetics like procaine[5][6].

The Double-Edged Sword (CYP450 Oxidation)

However, the 2,6-dimethylphenyl group is not metabolically inert. The electron-donating nature of the methyl groups (+I effect) makes the aromatic ring and the benzylic positions highly susceptible to cytochrome P450 (CYP) mediated oxidation.

In a recent optimization campaign of benzimidazole derivatives, we observed this liability firsthand. 2-[(2,6)-dimethylphenyl]benzimidazole scaffolds were found to undergo CYP3A4-mediated benzylic oxidation, generating reactive quinone methide intermediates. This metabolic activation resulted in time-dependent inhibition (TDI) of CYP3A4 and triggered positive mutagenicity signals in Ames tests (Salmonella typhimurium TA98/TA100). To rescue the scaffold, we applied a classic isosteric replacement: substituting the 2,6-dimethylphenyl moiety with a 2,6-dichlorophenyl group. The electron-withdrawing (-I) effect of the chlorine atoms deactivated the ring toward oxidation, drastically reducing the formation of reactive metabolites and completely abolishing the mutagenic liability[7].

Table 1: Quantitative Pharmacological Impact of Dimethylphenyl Scaffolds
Compound ClassTarget / AssayEffect of Dimethylphenyl MotifComparator / Analog EffectRef.
Local Anesthetics Plasma Amidase HydrolysisLidocaine (2,6-dimethyl): Highly stable, prolonged half-life (~1.5-2 hrs).Procaine (Unsubstituted ester): Rapidly hydrolyzed (t1/2 < 1 min).[4],[6]
Semicarbazones GABA Transaminase ActivityN4-(2,6-dimethylphenyl): +118% brain GABA levels; broad-spectrum anticonvulsant.Unsubstituted Phenyl: Suboptimal target affinity and lower efficacy.[2]
Benzimidazoles Ames Test (TA98/TA100)2,6-dimethylphenyl: High revertant count; CYP3A4 time-dependent inhibition.2,6-dichlorophenyl: Mutagenicity abolished; reduced reactive metabolites.[7]
Tryptamines GnRH Receptor Binding2-(3,5-dimethylphenyl): Potent GnRH receptor antagonism (low IC50).Unsubstituted Tryptamines: Weak or non-selective binding.[3]

Experimental Methodology: Synthesis of a 2,6-Dimethylphenyl Amide Scaffold

To demonstrate the practical incorporation of this moiety, I have outlined a self-validating protocol for the synthesis of lidocaine—the quintessential 2,6-dimethylphenyl amide. This two-step workflow highlights the specific conditions required to overcome the inherent steric hindrance of the 2,6-dimethylaniline nucleophile[8].

Step 1: Acylation of 2,6-Dimethylaniline
  • Reagent Preparation: Dissolve 3.0 mL of 2,6-dimethylaniline in 15 mL of glacial acetic acid.

    • Causality: The acetic acid provides a polar, protic environment that solubilizes the hindered aniline without acting as a competing nucleophile.

  • Electrophile Addition: Introduce 2.0 mL of 2-chloroacetyl chloride.

    • Causality: The extreme electrophilicity of the acid chloride is necessary to drive the reaction with the sterically shielded nitrogen.

  • Buffering (Critical Self-Validation Step): Immediately add 25 mL of aqueous sodium acetate (0.333 M).

    • Causality: The sodium acetate acts as a mild base to neutralize the highly corrosive HCl gas generated during acylation. Without this buffer, the unreacted 2,6-dimethylaniline would rapidly protonate into an unreactive anilinium salt, stalling the reaction yield. A stable temperature profile and the formation of a precipitate validate that the buffering is successful.

  • Isolation: Stir for 10 minutes, then precipitate the α-chloro-2,6-dimethylacetanilide intermediate with 60 mL of cold water and isolate via vacuum filtration.

Step 2: Nucleophilic Substitution (SN2)
  • Solvent Selection: Suspend the dried α-chloro amide intermediate in 25 mL of toluene.

    • Causality: Toluene allows for high-temperature refluxing, providing the activation energy required for the SN2 displacement.

  • Amination: Add 7.5 mL of diethylamine.

    • Causality: Diethylamine acts as both the nucleophile and the base to absorb the newly generated HCl.

  • Reflux & Isolation: Heat the mixture to drive the substitution. The resulting lidocaine free base is subsequently extracted and purified.

Synth Step1 2,6-Dimethylaniline + Chloroacetyl Chloride Step2 Acylation (Glacial AcOH, NaOAc) Step1->Step2 Step3 Intermediate: α-chloro-amide Step2->Step3 Neutralize HCl Step4 S_N2 Substitution (+ Diethylamine, Toluene) Step3->Step4 Step5 Lidocaine (Free Base) Step4->Step5 Reflux

Fig 2: Two-step synthetic workflow for incorporating the 2,6-dimethylphenyl group into lidocaine.

Conclusion

The dimethylphenyl moiety remains a cornerstone of rational drug design. By leveraging its steric bulk, medicinal chemists can enforce bioactive conformations and shield metabolically labile bonds. However, as demonstrated by the CYP3A4 liability of benzimidazole derivatives, the electronic properties of the methyl groups must be carefully monitored during lead optimization. Mastery of these stereoelectronic principles allows for the precise tuning of both pharmacodynamics and pharmacokinetics.

References

  • Benchchem - N-(2,6-Dimethylphenyl)-1-naphthamide. Source: benchchem.com. URL: 1

  • Journal of Medicinal Chemistry - Discovery of N-(2,6-Dimethylphenyl)-Substituted Semicarbazones as Anticonvulsants: Hybrid Pharmacophore-Based Design. Source: acs.org. URL: 2

  • ResearchGate - A new structural alert for benzimidazoles: 2,6-Dimethylphenyl substituents increase mutagenic potential and time-dependent CYP3A4 inhibition risk. Source: researchgate.net. URL: 7

  • PubMed - Heterocyclic derivatives of 2-(3,5-dimethylphenyl)tryptamine as GnRH receptor antagonists. Source: nih.gov. URL: 3

  • PMC - NIH - Molecular mechanisms of lidocaine. Source: nih.gov. URL: 4

  • PubChem - Lidocaine | C14H22N2O | CID 3676. Source: nih.gov. URL: 5

  • University of Massachusetts - The 2-Step Synthesis of Lidocaine Review. Source: umass.edu. URL: 8

  • FDA - (Lidocaine and Tetracaine) 7%/7% Cream. Source: fda.gov. URL: 6

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of the novel secondary alcohol, 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol. This molecule serves as a valuable intermediate in medicinal chemistry and materials science, incorporating a protected γ-hydroxyaldehyde functionality attached to a substituted aromatic core. The synthetic strategy is centered around a robust Grignard reaction, a cornerstone of carbon-carbon bond formation.[1][2][3] We detail the preparation of the key organometallic intermediate, [2-(1,3-dioxan-2-yl)ethyl]magnesium bromide, and its subsequent nucleophilic addition to 3,4-dimethylbenzaldehyde. This guide emphasizes the critical parameters, mechanistic rationale, and analytical characterization necessary for successful and reproducible synthesis, tailored for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

The synthesis of complex organic molecules with precise regio- and stereochemistry is fundamental to the advancement of pharmaceutical and material sciences. The target molecule, 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol, represents a versatile synthetic platform. The 1,3-dioxane moiety acts as a stable protecting group for a terminal aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl group for further elaboration. The secondary alcohol provides a handle for functional group interconversion or for introducing chirality, while the 3,4-dimethylphenyl group offers a lipophilic aromatic scaffold.

The chosen synthetic pathway leverages the Grignard reaction, a powerful and widely-used method for creating new carbon-carbon bonds.[1][2] The core of this protocol involves the reaction of an aryl aldehyde with a custom-prepared Grignard reagent bearing a protected aldehyde. This approach is superior to alternatives as it constructs the carbon skeleton in a single, high-yielding step from readily accessible precursors. The critical step is the formation of the Grignard reagent from 2-(2-bromoethyl)-1,3-dioxane, a process that requires strict adherence to anhydrous conditions to prevent quenching of the highly basic organometallic species.[3]

Overall Synthetic Workflow

The synthesis is performed in two primary stages, executed as a one-pot sequence. First, the Grignard reagent is prepared from 2-(2-bromoethyl)-1,3-dioxane and magnesium metal. Second, this reagent is reacted in situ with 3,4-dimethylbenzaldehyde to yield the target alcohol after an aqueous workup.

G cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: C-C Bond Formation & Quench BromoDioxane 2-(2-Bromoethyl)-1,3-dioxane Grignard [2-(1,3-Dioxan-2-yl)ethyl]magnesium bromide (Grignard Reagent) BromoDioxane->Grignard Mg Magnesium (Mg) Mg->Grignard Anhydrous THF Initiator (I₂) Workup Aqueous Workup (NH4Cl solution) Grignard->Workup 1. Add Aldehyde Aldehyde 3,4-Dimethylbenzaldehyde Aldehyde->Workup Product 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol Workup->Product 2. Quench

Figure 1: Overall synthetic workflow for the target molecule.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaCAS No.M.W. ( g/mol )Recommended Purity
Magnesium TurningsMg7439-95-424.31>99.5%
2-(2-Bromoethyl)-1,3-dioxaneC₆H₁₁BrO₂33884-43-6195.06>97%
3,4-DimethylbenzaldehydeC₉H₁₀O5973-71-7134.18>98%
Anhydrous Tetrahydrofuran (THF)C₄H₈O109-99-972.11<50 ppm H₂O
IodineI₂7553-56-2253.81>99.8% (Resublimed)
Saturated Ammonium ChlorideNH₄Cl12125-02-953.49Aqueous Solution
Anhydrous Sodium SulfateNa₂SO₄7757-82-6142.04Granular
Diethyl Ether(C₂H₅)₂O60-29-774.12ACS Grade
Ethyl AcetateC₄H₈O₂141-78-688.11ACS Grade
HexaneC₆H₁₄110-54-386.18ACS Grade
Equipment
  • Three-neck round-bottom flasks (flame-dried)

  • Reflux condenser with drying tube (e.g., filled with CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bars

  • Schlenk line or Nitrogen/Argon gas supply with bubbler

  • Ice-water bath and heating mantle

  • Syringes and needles for transfer of anhydrous solvents

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Detailed Experimental Protocols

Safety Precaution: This synthesis involves flammable solvents and a highly reactive Grignard reagent. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Preparation of [2-(1,3-Dioxan-2-yl)ethyl]magnesium bromide (Grignard Reagent)

This protocol details the formation of the crucial organomagnesium intermediate. The success of the entire synthesis hinges on the rigorous exclusion of atmospheric moisture and oxygen during this step.[3]

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet and bubbler, and a rubber septum. Flame-dry the entire apparatus under vacuum or a strong inert gas flow and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Charging: To the cooled flask, add magnesium turnings (1.5 equiv.).

  • Initiation: Add a single small crystal of iodine. The iodine serves as an activator for the magnesium surface.[3] Add 20 mL of anhydrous THF via syringe.

  • Grignard Formation: In a separate flame-dried dropping funnel, prepare a solution of 2-(2-bromoethyl)-1,3-dioxane (1.0 equiv.) in 50 mL of anhydrous THF.

  • Add approximately 10% of the bromo-dioxane solution to the magnesium suspension. The reaction mixture may need gentle warming with a heat gun to initiate. Successful initiation is marked by the disappearance of the purple iodine color and the onset of gentle bubbling and cloudiness in the solution.[3]

  • Once the reaction has started, add the remaining bromo-dioxane solution dropwise at a rate sufficient to maintain a gentle reflux. The reaction is exothermic. If reflux becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.

  • After the addition is complete, continue stirring the mixture at a gentle reflux using a heating mantle for an additional 1-2 hours to ensure all the magnesium has reacted. The final solution should appear as a cloudy, grayish-brown suspension. This is the Grignard reagent, which should be cooled to 0 °C and used immediately in the next step.

Protocol 2: Synthesis of 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
  • Reaction Setup: Cool the freshly prepared Grignard reagent from Protocol 1 to 0 °C using an ice-water bath.

  • Aldehyde Addition: Dissolve 3,4-dimethylbenzaldehyde (0.95 equiv.) in 30 mL of anhydrous THF in a separate dry flask. Transfer this solution to the dropping funnel and add it dropwise to the stirred Grignard solution at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), checking for the consumption of the 3,4-dimethylbenzaldehyde.

  • Work-up (Quenching): Once the reaction is complete, cool the flask again to 0 °C in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (1 x 50 mL), then dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Protocol 3: Purification and Characterization
  • Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution system, starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the polarity to 3:1 Hexane:Ethyl Acetate, is typically effective for separating the product from nonpolar byproducts and polar impurities.

  • Characterization: Combine the pure fractions (as identified by TLC) and remove the solvent in vacuo to yield 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol as a pale yellow oil.

Expected Results and Data Analysis

Quantitative Data
ParameterExpected Value
Physical State Pale yellow, viscous oil
Expected Yield 65-75% (based on 3,4-dimethylbenzaldehyde)
TLC R_f ~0.35 (3:1 Hexane:Ethyl Acetate)
Predicted Spectroscopic Data

The following data are predicted based on the product's structure and known spectroscopic values for similar functional groups.[4][5][6][7]

Technique Predicted Data
¹H NMR (400 MHz, CDCl₃)δ 7.10-7.20 (m, 3H, Ar-H), 4.65 (t, 1H, O-CH-O), 4.55 (t, 1H, Ar-CH-OH), 4.10 (m, 2H, O-CH₂), 3.75 (m, 2H, O-CH₂), 2.25 (s, 6H, Ar-CH₃), 2.10 (br s, 1H, OH), 1.80-2.00 (m, 4H, CH₂-CH₂), 1.35 (m, 2H, O-CH₂-CH₂-CH₂-O)
¹³C NMR (100 MHz, CDCl₃)δ 141.2, 136.8, 135.5, 129.8, 126.5, 123.0 (Ar-C), 102.5 (O-CH-O), 75.0 (Ar-CH-OH), 67.0 (O-CH₂), 35.5 (CH₂), 33.0 (CH₂), 25.8 (O-CH₂-CH₂), 19.8 (Ar-CH₃), 19.5 (Ar-CH₃)
IR (thin film, cm⁻¹)3400 (br, O-H stretch), 3010 (Ar C-H stretch), 2950, 2850 (Aliphatic C-H stretch), 1505 (Ar C=C stretch), 1140, 1085 (strong, C-O stretch of alcohol and acetal)
MS (EI) m/z (%): 264 (M⁺), 246 (M⁺ - H₂O), 135 (C₉H₁₁O⁺), 119 (C₈H₇O⁺), 87 (C₄H₇O₂⁺, dioxane fragment)

Mechanistic Discussion

The core of this synthesis is the nucleophilic addition of the Grignard reagent to the aldehyde. This process can be visualized as follows:

Figure 2: Simplified mechanism of Grignard addition to an aldehyde.

The carbanionic carbon of the [2-(1,3-dioxan-2-yl)ethyl] moiety attacks the electrophilic carbonyl carbon of 3,4-dimethylbenzaldehyde.[1] This forms a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate. The subsequent aqueous workup with a mild acid source like ammonium chloride protonates the alkoxide to yield the final secondary alcohol product. The choice of the 1,3-dioxane as a protecting group is critical; it is stable to the strongly basic and nucleophilic conditions of Grignard reagent formation and reaction, yet can be readily removed later if desired to unmask the aldehyde functionality.

References

  • AN ECONOMICAL PREPARATION OF 2-(2-BROMOETHYL)-1,3-DIOXANE. (1994).
  • Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140.
  • Synthesis of 2-(2-Bromoethyl)-1,3-dioxolane. ChemicalBook.
  • Grignard Reaction. Cambridge University Press & Assessment.
  • Otera, J., & Nozaki, H. (1986). A convenient preparation of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane.
  • Spectroscopic Profile of 2-(3,4-Dimethoxyphenyl)propanal: A Technical Guide. Benchchem.
  • Application Notes and Protocols for the Grignard Reaction with 2-Bromo-2,3-dihydro-1H-indene. Benchchem.
  • The Grignard Reaction. University of California, Irvine.
  • 13C NMR of 1-Propanol. University of Calgary.
  • Supporting Information for Total Synthesis of (+)-Lasonolide A. The Royal Society of Chemistry.
  • 3-Phenylpropanol. NIST WebBook.

Sources

Application Notes and Protocols: Grignard Reaction for the Synthesis of 1-Phenyl-1-Propanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Grignard reaction stands as a cornerstone in organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Grignard reaction for the synthesis of 1-phenyl-1-propanol and its derivatives. These compounds are valuable intermediates in the pharmaceutical and fine chemical industries. This guide delves into the underlying reaction mechanism, provides detailed, step-by-step experimental protocols, and addresses critical safety and troubleshooting considerations to ensure successful and reproducible outcomes.

Introduction to the Grignard Reaction

Discovered by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, the Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group of an aldehyde or ketone.[1][2][3] The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and a potent base.[1][4] This nucleophilic carbon readily attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to yield the corresponding alcohol.[5][6][7]

The synthesis of 1-phenyl-1-propanol, a secondary alcohol, can be achieved through two primary retrosynthetic pathways utilizing the Grignard reaction:

  • Route A: Reaction of phenylmagnesium bromide with propanal.[8][9][10][11]

  • Route B: Reaction of ethylmagnesium bromide with benzaldehyde.[12]

This guide will focus on Route A, providing a detailed protocol for the synthesis of 1-phenyl-1-propanol. The principles and procedures outlined can be readily adapted for the synthesis of various derivatives by employing substituted phenylmagnesium halides or different aldehydes.

Reaction Mechanism

The Grignard reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent nucleophilic addition to the carbonyl compound.

2.1. Formation of the Grignard Reagent (Phenylmagnesium Bromide)

Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[1][13] The magnesium metal inserts itself into the carbon-bromine bond.[4]

Reaction: C₆H₅Br + Mg → C₆H₅MgBr

2.2. Nucleophilic Addition to Propanal

The nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of propanal.[8][9] This addition proceeds through a six-membered ring transition state.[3] The initial product is a magnesium alkoxide salt.[14]

2.3. Acidic Workup

The reaction mixture is then treated with a dilute acid, such as hydrochloric acid or ammonium chloride, to protonate the alkoxide and yield the final product, 1-phenyl-1-propanol.[5][14]

Visualizing the Reaction Mechanism

Grignard_Mechanism cluster_formation Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_workup Acidic Workup Bromobenzene C₆H₅Br Phenylmagnesium_Bromide C₆H₅MgBr Bromobenzene->Phenylmagnesium_Bromide + Mg (in dry ether) Magnesium Mg Alkoxide_Intermediate C₆H₅CH(OMgBr)CH₂CH₃ Phenylmagnesium_Bromide->Alkoxide_Intermediate + Propanal Propanal CH₃CH₂CHO 1_Phenyl_1_Propanol 1-Phenyl-1-propanol C₆H₅CH(OH)CH₂CH₃ Alkoxide_Intermediate->1_Phenyl_1_Propanol + H₃O⁺

Caption: Mechanism of 1-phenyl-1-propanol synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-1-Propanol

This protocol details the synthesis of 1-phenyl-1-propanol from bromobenzene and propanal.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Magnesium TurningsMg24.311.2 g (0.05 mol)Must be dry and free of oxide layer.
BromobenzeneC₆H₅Br157.017.85 g (5.3 mL, 0.05 mol)Anhydrous.
PropanalCH₃CH₂CHO58.082.9 g (3.6 mL, 0.05 mol)Anhydrous.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~100 mLMust be completely dry.
IodineI₂253.811-2 small crystalsFor reaction initiation.[1]
1 M Hydrochloric AcidHCl36.46~50 mLFor workup.
Saturated Sodium BicarbonateNaHCO₃84.01~30 mLFor washing.
Brine (Saturated NaCl)NaCl58.44~30 mLFor washing.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Separatory funnel (250 mL)

  • Standard laboratory glassware

  • Rotary evaporator

Reaction Setup and Procedure
Visualizing the Experimental Workflow

Grignard_Workflow cluster_setup Preparation and Setup cluster_reagent_prep Grignard Reagent Formation cluster_reaction Reaction with Propanal cluster_workup Workup and Purification Dry_Glassware Oven-dry all glassware Assemble_Apparatus Assemble three-necked flask with condenser and dropping funnel Dry_Glassware->Assemble_Apparatus Inert_Atmosphere Flush with N₂ or Ar Assemble_Apparatus->Inert_Atmosphere Add_Mg Add Mg turnings and Iodine Add_Bromobenzene_Ether Add bromobenzene/ether solution dropwise Add_Mg->Add_Bromobenzene_Ether Reflux Maintain gentle reflux (30-60 min) Add_Bromobenzene_Ether->Reflux Cool_Grignard Cool Grignard solution to 0°C Add_Propanal Add propanal/ether solution dropwise Cool_Grignard->Add_Propanal Stir Stir at room temperature (30 min) Add_Propanal->Stir Quench Pour into ice/HCl mixture Extract Extract with diethyl ether Quench->Extract Wash Wash with NaHCO₃ and brine Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporate Remove solvent via rotary evaporation Dry->Evaporate Purify Purify by distillation or chromatography Evaporate->Purify

Caption: Experimental workflow for Grignard synthesis.

Step-by-Step Protocol:

  • Preparation: Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator or assemble hot under a stream of inert gas.[15][16]

  • Apparatus Setup: Assemble the three-necked flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all joints are well-sealed. Connect the top of the condenser and the dropping funnel to an inert gas line with an oil bubbler outlet.

  • Initiation of Grignard Reagent Formation: Place the magnesium turnings and a few crystals of iodine in the flask.[1] Briefly heat the flask gently with a heat gun under a stream of inert gas to activate the magnesium surface, then allow it to cool.[17]

  • Formation of Phenylmagnesium Bromide: In the dropping funnel, prepare a solution of bromobenzene in 20 mL of anhydrous diethyl ether. Add about 5 mL of this solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution.[18] If the reaction does not start, gentle warming with a water bath may be necessary. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[13] The formation of the Grignard reagent is an exothermic process.[15] After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Reaction with Propanal: Prepare a solution of propanal in 20 mL of anhydrous diethyl ether in a separate dry flask. Cool the Grignard reagent solution to 0°C using an ice bath. Add the propanal solution dropwise from the dropping funnel to the stirred Grignard reagent.[19] Maintain the temperature below 10°C during the addition. A white precipitate will form.

  • Completion of Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.[17]

  • Workup (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 50 mL of 1 M hydrochloric acid.[5] Stir until all the solids have dissolved. This step should be performed in a fume hood as it can be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 20 mL portions of diethyl ether.[5]

  • Washing: Combine the organic extracts and wash successively with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.[17]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.[17]

  • Purification: The crude 1-phenyl-1-propanol can be purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions

The Grignard reaction involves several hazards that must be carefully managed.[20]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will react violently with water.[3][15] All glassware must be scrupulously dried, and anhydrous solvents must be used.[6] The reaction should be conducted under an inert atmosphere (nitrogen or argon).[16]

  • Flammable Solvents: Diethyl ether and THF are highly flammable.[15][21] Ensure there are no open flames or spark sources nearby. It is recommended to use a heating mantle or a water bath for heating. THF is generally preferred over diethyl ether due to its higher flash point.[17][20]

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic and can become vigorous.[20] An ice-water bath should be readily available to control the reaction rate.[15]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[20][21]

  • Workup: The quenching of the reaction with acid is exothermic and can cause splashing. Perform this step slowly and with cooling.[17]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Reaction fails to initiate - Inactive magnesium surface (oxide layer).- Wet glassware or solvent.- Impure alkyl halide.- Activate magnesium with a crystal of iodine, 1,2-dibromoethane, or by mechanical crushing.[1][16]- Ensure all glassware is oven-dried and solvents are anhydrous.[15][16]- Use freshly distilled alkyl halide.
Low yield of desired alcohol - Incomplete formation of Grignard reagent.- Reaction with atmospheric moisture or CO₂.- Side reactions (e.g., Wurtz coupling).[6]- Titrate the Grignard reagent to determine its exact concentration before adding the carbonyl compound.[6]- Maintain a positive pressure of inert gas throughout the reaction.- Add the alkyl halide slowly to the magnesium.
Formation of significant byproducts - Enolization of the carbonyl compound if it is sterically hindered.[6]- Wurtz coupling product (e.g., biphenyl) formation.[2]- Use a less hindered Grignard reagent or carbonyl compound.- Control the reaction temperature; lower temperatures often favor the desired addition reaction.
Reaction becomes too vigorous - Addition of the alkyl halide is too rapid.- Insufficient cooling.- Add the alkyl halide dropwise.[16]- Use an ice bath to maintain the desired temperature.[16]

Conclusion

The Grignard reaction is a powerful and reliable method for the synthesis of 1-phenyl-1-propanol and its derivatives. By understanding the reaction mechanism, adhering to a well-defined protocol, and being mindful of the critical safety and experimental parameters, researchers can consistently achieve high yields of the desired products. The information provided in this guide serves as a robust foundation for the successful application of this important synthetic transformation in both academic and industrial research settings.

References

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Brainly.com. (2024, March 12). The reaction of phenylmagnesium bromide (C_6H_5MgBr) with propanal followed by hydrolysis yields?. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Filo. (2024, December 6). The reaction of phenyl magnesium bromide and propanal followed by hydrolysis yield. Retrieved from [Link]

  • Study.com. (n.d.). Write the Grignard Addition reaction (an organometallic addition reaction) for ethyl-MgBr and benzaldyhyde with ether (as solvent) to make 1-phenyl-1-propanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylmagnesium bromide. Retrieved from [Link]

  • Journal of the American Oil Chemists' Society. (1998). Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols. Retrieved from [Link]

  • Scribd. (n.d.). Grignard Reaction Purification Guide | PDF. Retrieved from [Link]

  • Concordia College. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

  • Brainly.com. (2023, March 10). Use retrosynthetic analysis to suggest a way to synthesize 1-phenyl-1-propanol using the Grignard reaction. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Study.com. (n.d.). The reaction of phenylmagnesium bromide (C_6H_5MgBr) with propanal (CH_3CH_2CH=O), followed by.... Retrieved from [Link]

  • ResearchGate. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. Retrieved from [Link]

  • University of California, Santa Barbara. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • Filo. (2024, December 6). (c) I and IV (d) All of these The reaction of phenyl magnesium bromide an... Retrieved from [Link]

  • Chegg.com. (2007, December 19). Solved The reaction of phenylmagnesium bromide(C6H5MgBr). Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions : r/chemistry. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting : r/Chempros. Retrieved from [Link]

  • Chegg.com. (2022, March 27). Solved B. Synthesis of 1-phenyl-1-propanol with the Grignard. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chegg.com. (2021, February 14). Solved Grignard Reaction Synthesis of 1-Phenyl-1-Propanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry Connected. (n.d.). Lab 3: Grignard Addition. Retrieved from [Link]

  • YouTube. (2019, July 22). Grignard Reaction: Synthesis of 1-Phenyl-1-Butanol. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Pearson. (n.d.). Show how each of the following compounds can be synthesized from benzene: i. 1-phenyl-2-propanol. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

Sources

Application Notes and Protocols for the Reduction of Carbonyl Compounds to Alcohols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of Carbonyl Reduction in Synthesis

The transformation of a carbonyl group into a hydroxyl group is one of the most fundamental and frequently employed reactions in organic synthesis.[1][2][3] This reduction is a cornerstone in the preparation of fine chemicals, pharmaceuticals, and complex natural products, where the resulting alcohol functionality serves as a versatile synthetic handle for subsequent modifications.[4][5] The vast family of carbonyl compounds—encompassing aldehydes, ketones, carboxylic acids, and esters—each presents unique reactivity profiles, necessitating a carefully chosen reduction strategy to achieve the desired outcome with precision and selectivity.[1][6]

This guide provides an in-depth exploration of the most reliable and widely adopted methods for carbonyl reduction. We will delve into the mechanistic underpinnings of metal hydride reagents, contrast the selectivity of common hydrides, and provide detailed, field-proven protocols for their practical application. The discussion will extend to alternative methods like catalytic hydrogenation, offering a comprehensive toolkit for researchers, scientists, and drug development professionals.

Part 1: Understanding Metal Hydride Reagents: A Tale of Reactivity and Selectivity

Metal hydride reagents are the workhorses of carbonyl reduction, functioning as a source of the nucleophilic hydride ion (H⁻).[7][8] The mechanism, at its core, involves the nucleophilic addition of the hydride to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated during a workup step to yield the final alcohol product.[3][9][10] The power and utility of this class of reagents lie in their varied reactivity, which allows for remarkable control over chemical selectivity.

Caption: General mechanism of metal hydride reduction of a ketone.

Sodium Borohydride (NaBH₄): The Gentle Giant

Sodium borohydride is a mild, safe, and selective reducing agent, making it a first choice for many standard transformations.[1][11] Its key advantage is its compatibility with protic solvents like methanol and ethanol, which simplifies experimental setup.[12][13]

  • Expertise & Experience: The moderate reactivity of NaBH₄ is a feature, not a bug. It reliably reduces aldehydes to primary alcohols and ketones to secondary alcohols without affecting less reactive carbonyl groups like esters, amides, or carboxylic acids.[11][14][15] This chemoselectivity is crucial for syntheses involving multifunctional molecules, where protecting groups for esters or amides are not required.[16][17]

  • Trustworthiness: Protocols using NaBH₄ are highly reproducible. The reagent is a stable, white crystalline solid that can be handled in the open atmosphere, and its reactions are typically straightforward to perform and work up.[1][18]

Lithium Aluminum Hydride (LiAlH₄ or LAH): The Powerhouse

In stark contrast to NaBH₄, lithium aluminum hydride (LAH) is an exceptionally powerful and non-selective reducing agent.[8][19] The Al-H bond in the [AlH₄]⁻ anion is more polarized than the B-H bond in [BH₄]⁻, rendering the hydride more nucleophilic and reactive.

  • Expertise & Experience: LAH is the reagent of choice for reducing highly stable carbonyls. It will readily reduce not only aldehydes and ketones but also carboxylic acids and esters to primary alcohols.[1][19][20][21] It is also effective for converting amides and nitriles into amines.[19][20] This high reactivity mandates strict handling procedures. LAH reacts violently with water and other protic solvents to release flammable hydrogen gas.[3][20] Therefore, all LAH reactions must be conducted under anhydrous (dry) conditions, typically using solvents like diethyl ether or tetrahydrofuran (THF).[20][22]

  • Trustworthiness: While powerful, LAH reactions can be challenging, particularly during the workup phase where emulsions with aluminum salts can form.[19] The adoption of standardized quenching procedures, such as the Fieser workup, is critical for ensuring consistent and safe outcomes by producing granular, easily filterable aluminum salts.[23][24]

Diisobutylaluminium Hydride (DIBAL-H): The Precision Tool

DIBAL-H is a strong but sterically hindered reducing agent that offers unique selectivity, bridging the gap between NaBH₄ and LiAlH₄.[25][26]

  • Expertise & Experience: The most significant application of DIBAL-H is the partial reduction of esters to aldehydes.[25][27] This transformation is highly temperature-dependent and must be performed at low temperatures (typically -78 °C, a dry ice/acetone bath) with a stoichiometric amount of the reagent.[26][28] At this low temperature, the tetrahedral intermediate formed after the first hydride addition is stable.[26][28] Upon aqueous workup, this intermediate hydrolyzes directly to the aldehyde. If the reaction is allowed to warm, a second hydride addition will occur, leading to over-reduction to the primary alcohol.[28]

  • Trustworthiness: The success of a DIBAL-H reduction hinges on rigorous temperature control and precise stoichiometry.[29] When these parameters are carefully managed, DIBAL-H provides a reliable and high-yielding route to aldehydes from esters, a transformation that would otherwise require a two-step reduction-then-oxidation sequence.[25]

Data Presentation: Chemoselectivity of Common Hydride Reagents
Functional GroupCarbonyl TypeNaBH₄LiAlH₄DIBAL-H (-78 °C)Product(s)
R-CHOAldehyde✔️✔️✔️Primary Alcohol
R-CO-R'Ketone✔️✔️✔️Secondary Alcohol
R-COOHCarboxylic Acid✔️✔️Primary Alcohol
R-COOR'Ester❌[14][15]✔️✔️Primary Alcohol / Aldehyde
R-CONH₂Amide✔️✔️Amine
R-C≡NNitrile✔️✔️Amine / Aldehyde (via imine)
R-CH=CH-CO-R'α,β-Unsaturated Ketone✔️ (1,2- and 1,4-reduction)✔️ (1,2-reduction)✔️ (1,2-reduction)Allylic Alcohol / Saturated Ketone

✔️ = Reactive; ❌ = Generally Unreactive

Part 2: Validated Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices for safety, efficiency, and reproducibility.

Protocol 1: Reduction of Acetophenone to 1-Phenylethanol using NaBH₄

This protocol details the straightforward reduction of a ketone to a secondary alcohol.

Materials:

  • Acetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 3M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve acetophenone (e.g., 5.0 g, 41.6 mmol) in methanol (50 mL). Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0-5 °C.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (e.g., 0.8 g, 21.1 mmol, ~0.5 equivalents) portion-wise over 15 minutes. Causality: Adding NaBH₄ in portions controls the initial exothermic reaction and hydrogen evolution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture again in an ice bath. Slowly and carefully add 3M HCl dropwise to quench the excess NaBH₄ and neutralize the solution (check with pH paper). Causality: The acid protonates the intermediate alkoxide to form the alcohol and destroys any remaining hydride reagent.[9]

  • Extraction: Reduce the volume of the solution by about half using a rotary evaporator to remove most of the methanol. Add deionized water (50 mL) and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Isolation: Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 1-phenylethanol as a colorless oil.

Protocol 2: Reduction of Ethyl Benzoate to Benzyl Alcohol using LiAlH₄

This protocol outlines the reduction of an ester using a powerful hydride, emphasizing anhydrous technique and a safe workup.

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Ethyl benzoate

  • Deionized water

  • 15% (w/v) Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked flask, dropping funnel, condenser, nitrogen/argon inlet, magnetic stirrer

  • Ice bath

Safety Note: LiAlH₄ is a highly reactive, water-sensitive reagent. Handle only in a fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves).[20][30]

G cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Fieser Workup (Quench) cluster_isolate 4. Isolation A Suspend LiAlH₄ in anhydrous THF in a 3-neck flask B Cool to 0 °C (Ice Bath) A->B C Add Ester solution in THF dropwise via addition funnel B->C D Warm to RT and stir (e.g., 1-2 hours) C->D E Monitor by TLC (disappearance of ester) D->E F Cool to 0 °C E->F G Add H₂O (x mL) VERY SLOWLY F->G H Add 15% NaOH (x mL) G->H I Add H₂O (3x mL) H->I J Stir at RT for 30 min to form granular ppt. I->J K Add MgSO₄ (drying agent) J->K L Filter through Celite to remove salts K->L M Concentrate filtrate to yield pure alcohol L->M note1 For 'x' g of LiAlH₄ note1->G

Caption: Experimental workflow for a LiAlH₄ reduction including Fieser workup.

Procedure:

  • Reaction Setup: To a dry three-necked flask equipped with a stirrer, condenser, and nitrogen inlet, add LiAlH₄ (e.g., 2.0 g, 52.7 mmol) and suspend it in anhydrous THF (100 mL). Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Dissolve ethyl benzoate (e.g., 5.0 g, 33.3 mmol) in anhydrous THF (50 mL) and add it to a dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC.

  • Fieser Workup (Quench): Cool the reaction flask back to 0 °C. Quench the reaction by the sequential, dropwise addition of:

    • 2.0 mL of water. Causality: This hydrolyzes the excess, highly reactive LiAlH₄.[23][24]

    • 2.0 mL of 15% aqueous NaOH. Causality: The base helps to form insoluble, granular aluminum salts.[23][24][31]

    • 6.0 mL of water. Causality: Completes the precipitation process.[23][24][31]

  • Isolation: Remove the ice bath and stir the mixture vigorously for 30 minutes. A white, granular precipitate should form. Add a small amount of anhydrous MgSO₄ to aid in drying and filtration.

  • Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or diethyl ether. Combine the filtrates and concentrate under reduced pressure to afford pure benzyl alcohol.

Protocol 3: Partial Reduction of an Ester to an Aldehyde using DIBAL-H

This protocol requires strict temperature control to achieve the selective transformation of an ester to an aldehyde.

Materials:

  • Diisobutylaluminium hydride (DIBAL-H, typically 1.0 M solution in hexanes or toluene)

  • Anhydrous dichloromethane (DCM) or toluene

  • Ethyl benzoate

  • Methanol (MeOH)

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate) or 1M HCl

  • Schlenk flask, syringes, nitrogen/argon inlet, magnetic stirrer

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add a solution of ethyl benzoate (e.g., 5.0 g, 33.3 mmol) in anhydrous DCM (100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Using a syringe, slowly add DIBAL-H solution (e.g., 35 mL of 1.0 M solution, 35.0 mmol, ~1.05 equivalents) dropwise to the stirred ester solution over 30 minutes. Ensure the internal temperature does not rise above -70 °C. Causality: Low temperature and limiting the equivalents of DIBAL-H are critical to stabilize the tetrahedral intermediate and prevent over-reduction.[25][26][28]

  • Reaction: Stir the reaction at -78 °C for 1 hour. Monitor by TLC.

  • Quenching: While still at -78 °C, slowly add methanol (10 mL) to quench the excess DIBAL-H. Causality: A cold quench is essential to prevent the stabilized intermediate from being reduced further as the reaction warms.[28]

  • Workup: Remove the cold bath and allow the mixture to warm to room temperature. Add saturated aqueous Rochelle's salt solution (100 mL) and stir vigorously for 1-2 hours until the two layers become clear. Alternative: Slowly pour the reaction mixture into cold 1M HCl.

  • Isolation: Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to yield benzaldehyde.

Ester R-CO-OR' Coordination Lewis Acid-Base Coordination Ester->Coordination 1. DIBAL DIBAL-H DIBAL->Coordination Tetrahedral Tetrahedral Intermediate (Stable at -78 °C) Coordination->Tetrahedral 2. Hydride Attack Aldehyde R-CHO (Aldehyde) Tetrahedral->Aldehyde 3. OverReduction Primary Alcohol Tetrahedral->OverReduction Unwanted Pathway Workup Cold H₃O⁺ Workup Warm Warm to RT or excess DIBAL-H

Caption: Mechanism of DIBAL-H reduction of an ester to an aldehyde.

Part 3: Alternative and Complementary Reduction Methods

While metal hydrides are dominant, other methods offer unique advantages in specific contexts.

Catalytic Hydrogenation

This industrial-scale method involves reacting the carbonyl compound with hydrogen gas (H₂) over a metal catalyst (e.g., Ni, Pd, Pt).[2][32]

  • Advantages: The primary benefit is operational simplicity and a clean workup; the product is isolated by simply filtering away the catalyst.[32] It is an environmentally greener approach for large-scale production.

  • Limitations: A significant drawback is its lack of chemoselectivity. Catalytic hydrogenation will also reduce carbon-carbon double and triple bonds, often preferentially over the carbonyl group.[2][9] The reactions may also require high pressures and temperatures.[2]

Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a highly chemoselective method for reducing aldehydes and ketones using aluminum isopropoxide as a catalyst in isopropanol, which serves as the hydride donor.[33][34]

  • Mechanism & Selectivity: The reaction proceeds through a six-membered cyclic transition state.[33][35] It is exceptionally mild and will not reduce functional groups like esters, nitriles, or nitro groups. Its reversibility requires using a large excess of isopropanol to drive the reaction to completion, often by distilling off the acetone byproduct.[36] This makes it an excellent choice for the selective reduction of a ketone in the presence of an ester.

Conclusion

The reduction of carbonyl compounds to alcohols is a versatile and essential transformation in modern chemistry. The choice of reagent is dictated by the specific substrate and the desired synthetic outcome. For simple aldehyde and ketone reductions, the mild and safe Sodium Borohydride is often sufficient. For the exhaustive reduction of esters and carboxylic acids, the powerful Lithium Aluminum Hydride is required, demanding rigorous safety and handling protocols. For the nuanced, partial reduction of an ester to an aldehyde, the sterically demanding DIBAL-H at cryogenic temperatures is the tool of choice. By understanding the underlying principles of reactivity, selectivity, and the practical nuances of each experimental setup, researchers can confidently and successfully execute these critical synthetic transformations.

References

  • Metal Hydride Reduction Reaction: Mechanism and Application. (2022). Chemistry Notes. [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024). ACS Publications. [Link]

  • Ashenhurst, J. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]

  • DIBAL Reducing Agent. (2024). Chemistry Steps. [Link]

  • Metal Hydride Reduction. SlidePlayer. [Link]

  • Ester to Aldehyde (DIBAL-H, -78 C). (n.d.). OrgoSolver. [Link]

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S. [Link]

  • Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. (n.d.). Dalal Institute. [Link]

  • Carbonyl reduction. (n.d.). Wikipedia. [Link]

  • Workup for Aluminum Hydride Reductions. (n.d.). University of California, Los Angeles. [Link]

  • Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes. (n.d.). ACS Publications. [Link]

  • Counterintuitive chemoselectivity in the reduction of carbonyl compounds. (2024). PubMed. [Link]

  • Ester to Aldehyde - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Alcohols from Carbonyl Compounds: Reduction. (n.d.). Fundamentals of Organic Chemistry. [Link]

  • Can anyone suggest the best method for lithium aluminium hydride work up?. (2014). ResearchGate. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023). Chemistry Steps. [Link]

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (2005). Journal of Chemical Technology and Biotechnology. [Link]

  • Alcohols from Carbonyl Compounds: Reduction. (2025). JoVE. [Link]

  • Ashenhurst, J. (2011). Sodium borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Chemoselective Reduction of the Carbonyl Functionality through Hydrosilylation. (2014). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Meerwein-Ponndorf-Verley Reduction. (2026). Wordpress. [Link]

  • Chemoselectivity of carbonyl reduction. (2018). YouTube. [Link]

  • The Reduction of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

  • Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. (n.d.). University of Calgary. [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. [Link]

  • Chemoselective reductions with sodium borohydride. (n.d.). Canadian Science Publishing. [Link]

  • Meerwein-Ponndorf-Verley Reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Meerwein-Ponndorf-Verley Reduction. (n.d.). NPTEL Archive. [Link]

  • Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. (n.d.). PMC. [Link]

  • Alcohols from Carbonyl Compounds: Reduction. (2024). Chemistry LibreTexts. [Link]

  • Organic Chemistry: Reduction. (n.d.). Jack Westin. [Link]

  • Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent. (n.d.). ACG Publications. [Link]

  • Catalytic and electrocatalytic routes for hydrogenation of carbonyl compounds in aqueous phase. (2022). mediaTUM. [Link]

  • Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry. [Link]

  • Reduction of Carboxylic Acids by Lithium Aluminum Hydride. (2015). Chemistry LibreTexts. [Link]

  • Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. (2019). MDPI. [Link]

  • Reduction of Carbonyl Compounds to their Corresponding of Alcohols with [Zn(BH4)2(2-MeOpy)] & [Zn(BH4)2(2-Mepy)] as New Reducing Agents. (n.d.). Oriental Journal of Chemistry. [Link]

  • Sodium borohydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. [Link]

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Application Note: Advanced Analytical Characterization of Propanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Formulation Scientists, and Pharmacokinetic Researchers Document Type: Technical Application Note & Methodological Protocol

Introduction

Propanol derivatives, particularly aryloxypropanolamines (e.g., propranolol, metoprolol), represent a critical class of pharmaceutical compounds primarily functioning as β -adrenergic receptor antagonists. The structural core of these molecules—a 1-aryl-3-amino-2-propanol backbone—presents unique analytical challenges. Because these compounds possess a chiral center at the C2 position of the propanol chain, and secondary amine and hydroxyl functional groups, their characterization requires a multimodal analytical approach.

This application note details field-proven methodologies for the structural elucidation, enantiomeric resolution, and trace-level quantification of propanol derivatives. The protocols described herein are designed as self-validating systems, ensuring high reproducibility and scientific rigor in drug development workflows.

Workflow A Propanol Derivative (API / Biofluid) B Structural Elucidation (NMR, FTIR) A->B Synthesis QC C Chiral Separation (HPLC-AGP) A->C Enantiomeric Purity D Trace Quantification (LC-MS/MS) A->D PK & Impurities

Analytical workflow for the comprehensive characterization of propanol derivatives.

Structural Elucidation: NMR and FTIR Spectroscopy

The synthesis of 1-aryl-3-substituted propanol derivatives typically involves the reduction of a corresponding carbonyl precursor. Verifying this transformation is the first critical step in API characterization[1].

Causality in Spectroscopic Choices

Fourier Transform Infrared Spectroscopy (FTIR) is utilized to rapidly confirm the reduction of the ketone to a secondary alcohol. The disappearance of the sharp C=O stretching band (~1700 cm −1 ) and the emergence of a broad O−H stretching band (~3300 cm −1 ) provide immediate qualitative validation. Subsequently, Proton Nuclear Magnetic Resonance ( 1 H-NMR) is employed to confirm the spatial arrangement and substitution patterns. The chiral methine proton ( −CH−OH ) on the propanol backbone is highly sensitive to its electronic environment and serves as a diagnostic signal for the structural integrity of the derivative[1].

Table 1: Characteristic Spectral Data for Aryloxypropanolamines
Analytical TechniqueTarget Functional GroupExpected Signal / ShiftDiagnostic Significance
FTIR Hydroxyl ( −OH )3200 – 3400 cm −1 (Broad)Confirms successful reduction of carbonyl precursor.
FTIR Secondary Amine ( −NH )3300 – 3500 cm −1 (Weak)Validates amine substitution at the C3 position.
1 H-NMR (CDCl 3​ ) Methine Proton ( −CH−OH ) δ 3.90 – 4.30 ppm (Multiplet)Confirms the C2 chiral center environment.
1 H-NMR (CDCl 3​ ) Methylene Protons ( −CH2​−N ) δ 2.70 – 3.10 ppm (Complex)Validates proximity to the electronegative nitrogen.

Enantiomeric Resolution via Chiral HPLC

While many β -blockers are administered as racemic mixtures, their enantiomers exhibit profound pharmacodynamic differences. For instance, the (S)-enantiomer of propranolol is approximately 100 times more potent in blocking β -adrenergic receptors than the (R)-enantiomer[2]. Consequently, determining enantiomeric excess (ee) is a mandatory regulatory requirement.

Causality in Chiral Method Development

Chiral resolution relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP). An α1​ -Acid Glycoprotein (AGP) column is highly effective for propanol derivatives. The AGP protein contains multiple chiral centers and binding pockets that interact with the analyte via hydrogen bonding, hydrophobic interactions, and steric hindrance[2].

Crucial Parameter: The pH of the mobile phase dictates the ionization state of the secondary amine in the propanol derivative. If the pH is too low (e.g., < 4.0), the amine becomes fully protonated, which can oversaturate ionic interactions, disrupt delicate hydrogen bonding within the chiral pocket, and lead to co-elution. A near-neutral or slightly acidic pH (e.g., using ammonium acetate) ensures optimal enantioselective recognition.

ChiralMech Racemate (RS)-Propranolol Racemic Mixture CSP α1-Acid Glycoprotein (AGP) Chiral Stationary Phase Racemate->CSP ComplexS Transient Diastereomeric Complex (S-Enantiomer) CSP->ComplexS Lower Affinity ComplexR Transient Diastereomeric Complex (R-Enantiomer) CSP->ComplexR Higher Affinity ElutionS Early Elution (Rt = 7.25 min) ComplexS->ElutionS ElutionR Late Elution (Rt = 11.82 min) ComplexR->ElutionR

Mechanism of chiral resolution for (RS)-propranolol using an AGP stationary phase.

Protocol 1: Chiral HPLC Separation of (RS)-Propranolol

System Suitability: Resolution ( Rs​ ) between enantiomers must be 1.5.

  • Mobile Phase Preparation: Prepare a mixture of Propanol-2 and Ammonium Acetate buffer (0.5:99.5 v/v). Adjust the pH to 7.0 to ensure optimal interaction between the un-ionized fractions of the analyte and the AGP stationary phase[2]. Filter through a 0.22 μ m membrane.

  • Column Equilibration: Install an AGP chiral column (150 mm x 4 mm, 5 μ m). Purge the system with the mobile phase at a flow rate of 0.9 mL/min until a stable baseline is achieved (typically 30-45 minutes).

  • Sample Preparation: Dissolve the API in methanol to achieve a concentration of 1 mg/mL. Filter through a 0.45 μ m PTFE syringe filter[2].

  • Injection & Detection: Inject 10 μ L of the sample. Monitor the eluate using a UV detector set to 225 nm[2].

  • Data Analysis: Calculate the Enantiomeric Purity and Enantiomeric Excess. The S-enantiomer will elute first (~7.25 min), followed by the R-enantiomer (~11.82 min)[2].

Table 2: Comparison of Chiral Stationary Phases for Propranolol[2]
Stationary PhaseMobile Phase CompositionFlow RateRt (S-Enantiomer)Rt (R-Enantiomer)Separation Speed
α -Glycoprotein (AGP) Propanol-2 / Ammonium Acetate (0.5:99.5)0.9 mL/min7.25 min11.82 minFast
β -Cyclodextrin (BCD) Acetonitrile / Ethanol / Acetic Acid / TEA1.0 mL/min16.18 min18.50 minSlow

Trace-Level Quantification: LC-MS/MS

For pharmacokinetic monitoring or the detection of genotoxic impurities (e.g., N-nitrosamine derivatives of propanols), UV detection lacks the necessary sensitivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace analysis in complex biological matrices like Exhaled Breath Condensate (EBC) or plasma[3].

Causality in Mass Spectrometry Parameters

Propanol derivatives contain a secondary or tertiary amine group. This basic nitrogen readily accepts a proton in solution. Therefore, Positive Electrospray Ionization (ESI+) is the most efficient ionization mode. To facilitate this, a volatile organic acid (such as acetic acid or formic acid) is added to the mobile phase. The acid forces the equilibrium toward the protonated state [M+H]+ , drastically increasing the ion yield and lowering the Limit of Detection (LOD)[3].

Protocol 2: LC-MS/MS Quantification in Biological Matrices

System Suitability: Signal-to-noise (S/N) ratio at the Lower Limit of Quantification (LLOQ) must be 10.

  • Sample Preparation (Protein Precipitation): To 500 μ L of the biological sample (e.g., plasma or EBC), add 1 mL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 12,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Utilize a C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 μ m). Run an isocratic mobile phase consisting of Methanol and Acetic Acid (99:1 v/v) at a flow rate of 0.3 mL/min[3]. The high organic content ensures rapid elution, while the acetic acid guarantees protonation.

  • MS/MS Optimization: Operate the mass spectrometer in ESI+ mode. Set up Multiple Reaction Monitoring (MRM) to isolate the [M+H]+ parent ion (e.g., m/z 260.1 for propranolol) and fragment it using collision-induced dissociation (CID) to monitor the most abundant product ion (e.g., m/z 116.1).

  • Validation: Ensure the calibration curve is linear over the intended physiological range (e.g., 5.6 – 224.0 ng/mL) with an R2≥0.999 [3].

Conclusion

The rigorous characterization of propanol derivatives requires a tiered analytical strategy. FTIR and NMR provide the foundational proof of structural identity. Chiral HPLC, particularly utilizing AGP stationary phases, ensures the stereochemical purity essential for drug efficacy and safety. Finally, LC-MS/MS delivers the extreme sensitivity required for pharmacokinetic tracking and impurity profiling. By adhering to the mechanistic principles and protocols outlined above, analytical scientists can ensure robust, reproducible, and regulatory-compliant data generation.

References

  • Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α -Glycoprotein and β -Cyclodextrin Stationary Phases Neliti URL:[Link]

  • New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • LC-MS/MS Estimation of Propranolol level in Exhaled Breath Condensate Pharmaceutical Sciences (Tabriz University of Medical Sciences) URL:[Link]

Sources

Application Note: Utilizing 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol as a Key Synthetic Intermediate in Heterocyclic and Pharmaceutical Library Construction

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rapid generation of diverse chemical space from a single, robust intermediate is a highly sought-after strategy. 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol serves as a privileged, bifunctional building block. Structurally, it is a protected 1,4-hydroxyaldehyde. The 1,3-dioxane acetal safely masks the reactive aldehyde, allowing for prolonged storage and selective manipulation. Upon controlled deprotection, the resulting 4-(3,4-dimethylphenyl)-4-hydroxybutanal acts as a linchpin for divergent synthesis, enabling the construction of 2-aryl-tetrahydropyrans (via reductive etherification) and 1,4-aminoalcohols (via reductive amination). This application note details the mechanistic rationale, optimized protocols, and self-validating workflows for utilizing this intermediate.

Chemical Properties & Mechanistic Rationale

The Role of the 1,3-Dioxane Protecting Group

The choice of a 1,3-dioxane ring over an acyclic dimethyl acetal is deliberate. Cyclic acetals provide superior thermodynamic stability against mild acids, bases, and nucleophiles[1]. This stability ensures that the aldehyde remains fully protected if upstream functionalization of the benzylic hydroxyl group is required.

Divergent Mechanistic Pathways

The true utility of this intermediate lies in its divergent reactivity upon deprotection:

  • Reductive Etherification (Pathway A): Treatment with Trifluoroacetic Acid (TFA) serves a dual purpose. First, it hydrolyzes the acetal to the open-chain aldehyde, which spontaneously equilibrates to the cyclic lactol (hemiacetal)[2]. Second, TFA protonates the lactol hydroxyl, facilitating dehydration to a highly electrophilic cyclic oxonium ion. The subsequent addition of triethylsilane (Et₃SiH) provides a hydride that irreversibly traps the oxonium ion, yielding the substituted tetrahydropyran[3].

  • Reductive Amination (Pathway B): Mild acidic deprotection yields the hydroxy-aldehyde. Introduction of a primary amine forms an imine intermediate. The choice of Sodium Triacetoxyborohydride (NaBH(OAc)₃) is critical here; it is a mild reducing agent that selectively reduces the imine to a secondary amine without reducing the unreacted aldehyde or causing unwanted side reactions at the benzylic hydroxyl[4].

Workflow SM 1-(3,4-Dimethylphenyl)-3- [2-(1,3-dioxanyl)]-1-propanol Deprot Acidic Deprotection (TFA or HCl) SM->Deprot Step 1 Aldehyde 4-(3,4-Dimethylphenyl)- 4-hydroxybutanal Deprot->Aldehyde Hydrolysis PathA Reductive Etherification (Et3SiH / TFA) Aldehyde->PathA Pathway A PathB Reductive Amination (R-NH2, NaBH(OAc)3) Aldehyde->PathB Pathway B THP 2-(3,4-Dimethylphenyl)- tetrahydropyran PathA->THP Cyclization AminoAlcohol 4-(3,4-Dimethylphenyl)-4- hydroxy-N-alkylbutan-1-amine PathB->AminoAlcohol Amination

Figure 1: Divergent synthetic workflows from the protected 1,4-hydroxyaldehyde intermediate.

Experimental Workflows & Protocols

Protocol A: Synthesis of 2-(3,4-Dimethylphenyl)tetrahydro-2H-pyran

This protocol utilizes a one-pot deprotection and reductive etherification strategy.

Reagents:

  • 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol (1.0 eq)

  • Triethylsilane (Et₃SiH) (3.0 eq)

  • Trifluoroacetic Acid (TFA) (10.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve the intermediate (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Silane Addition: Add Et₃SiH (3.0 eq) to the stirring solution at room temperature.

  • Acid-Catalyzed Cyclization: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add TFA (10.0 eq) over 10 minutes. Expert Insight: Adding the silane before the acid prevents the transient oxonium ion from polymerizing or undergoing unwanted nucleophilic attack by trace water.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 8:2); the starting material spot should completely disappear, replaced by a highly non-polar THP spot.

  • Self-Validating Quench: Carefully pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃ at 0 °C. Critical Step: Wait until CO₂ gas evolution completely ceases. This validates that all excess TFA has been neutralized, preventing downstream degradation of the product during concentration.

  • Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Mechanism Acetal Acetal Intermediate 1,3-Dioxane Ring Oxonium1 Protonated Acetal Fast Equilibrium Acetal->Oxonium1 H+ Hemiacetal Hemiacetal Ring Opening Oxonium1->Hemiacetal +H2O Aldehyde Hydroxy Aldehyde Open Chain Form Hemiacetal->Aldehyde -1,3-Propanediol CyclicHemiacetal Lactol Ring Closure Aldehyde->CyclicHemiacetal Intramolecular OH attack Oxonium2 Cyclic Oxonium Ion Water Loss CyclicHemiacetal->Oxonium2 H+, -H2O Product Tetrahydropyran Hydride Attack Oxonium2->Product Et3SiH

Figure 2: Mechanism of acid-catalyzed deprotection and reductive etherification to the THP.

Protocol B: Synthesis of 1,4-Aminoalcohols via Reductive Amination

This protocol isolates the hydroxy-aldehyde prior to amination to prevent unwanted side reactions.

Reagents:

  • Intermediate (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 2M HCl (aq), 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Deprotection: Dissolve the intermediate in THF and add 2M HCl (5.0 eq). Stir at room temperature for 2 hours until acetal hydrolysis is complete. Extract with EtOAc, wash with NaHCO₃, dry, and concentrate to yield the crude 4-(3,4-dimethylphenyl)-4-hydroxybutanal.

  • Imine Formation: Dissolve the crude aldehyde in DCE (0.2 M). Add the primary amine (1.2 eq) and stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in three portions over 15 minutes to control the exotherm. Stir the heterogeneous mixture at room temperature for 12 hours[4].

  • Workup: Quench the reaction with 1N NaOH (aq) to break down boron complexes and free-base the resulting amine. Extract with DCM, dry over Na₂SO₄, and purify via reverse-phase chromatography or acid-base extraction.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and resulting yields for the divergent pathways. The use of Et₃SiH/TFA demonstrates superior diastereoselectivity (dr) for the cis-tetrahydropyran compared to Lewis acid alternatives.

EntrySynthetic TargetReagents & ConditionsTime (h)Yield (%)dr (cis:trans)
1TetrahydropyranEt₃SiH (3 eq), TFA (10 eq), DCM, 0 °C to RT485%>95:5
2TetrahydropyranEt₃SiH (3 eq), BF₃·OEt₂ (2 eq), DCM, -78 °C662%80:20
31,4-AminoalcoholBenzylamine (1.2 eq), NaBH(OAc)₃ (1.5 eq), DCE, RT1278%N/A
41,4-AminoalcoholMethylamine (1.2 eq), NaBH(OAc)₃ (1.5 eq), DCE, RT1281%N/A

References[1] Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. URL:https://www.wiley.com/en-us/Greene%27s+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483[2] Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition. Wiley. URL:https://www.wiley.com/en-us/March%27s+Advanced+Organic+Chemistry%3A+Reactions%2C+Mechanisms%2C+and+Structure%2C+9th+Edition-p-9781119371809[4] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:https://pubs.acs.org/doi/10.1021/jo960057x[3] Lillo, V., & Fernández, E. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7496336/

Sources

in vitro assays to determine the biological activity of novel compounds

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Profiling of Novel Kinase Inhibitors—From Biochemical Target Engagement to Cellular Viability

Overview

As a Senior Application Scientist, I frequently encounter a critical bottleneck in small-molecule drug discovery: the transition from raw biochemical hits to biologically relevant cellular leads. To bridge this gap successfully, researchers must deploy a self-validating screening cascade. This guide outlines the theoretical grounding and step-by-step protocols for two foundational in vitro assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical kinase profiling, and ATP-dependent luminescence for cellular cytotoxicity.

G Lib Compound Library Bio Biochemical Assay (TR-FRET) Lib->Bio High-Throughput Cell Cellular Assay (ATP Viability) Bio->Cell Hit Triage Lead Lead Optimization Cell->Lead Efficacy & Safety

Figure 1: In vitro screening cascade for novel small-molecule kinase inhibitors.

Biochemical Target Engagement: TR-FRET Kinase Assay

Causality & Principle Standard fluorescence assays are notoriously susceptible to compound autofluorescence, leading to high false-positive rates in high-throughput screening (HTS). We circumvent this by utilizing TR-FRET. This technique combines the proximity-based energy transfer of FRET with the delayed measurement of Time-Resolved Fluorescence (TRF)[1].

By employing a lanthanide chelate (e.g., Europium) as the donor fluorophore, which boasts a millisecond-scale fluorescence lifetime, we can introduce a microsecond time delay before signal acquisition[1]. This delay allows short-lived, non-specific background fluorescence from the library compounds to decay completely, dramatically enhancing the signal-to-noise ratio[2].

TRFRET Excitation Excitation (320 nm) Donor Donor Fluorophore Europium Chelate Long Half-life Excitation->Donor Acceptor Acceptor Donor->Acceptor FRET Energy Transfer Delay Time Delay (Eliminates Background) Donor->Delay Emission Emission (665 nm) Acceptor->Emission

Figure 2: Principle of TR-FRET utilizing a lanthanide donor and time-delayed measurement.

Protocol: TR-FRET Kinase Inhibition Assay Self-Validation Note: Always include a "No Enzyme" control (100% inhibition baseline) and a "Vehicle" control (0% inhibition baseline) on every plate to calculate the assay window.

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 is a non-ionic detergent that prevents non-specific compound aggregation and sticking to the plasticware.

  • Compound Dispensing: Acoustically dispense 100 nL of the novel compound (in 100% DMSO) into a low-volume 384-well black plate.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Biotinylated-Peptide Substrate mixture. Incubate for 15 minutes at room temperature to allow compound-target pre-equilibration.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of Detection Buffer containing 20 mM EDTA, a Europium-labeled anti-phospho antibody, and Streptavidin-APC. Causality: EDTA immediately halts the kinase reaction by chelating Mg2+, an essential catalytic cofactor, effectively "freezing" the biological state for stable readout.

  • Readout: Incubate for 60 minutes, then read on a TRF-compatible microplate reader. Use ratiometric analysis (Emission at 665 nm / Emission at 615 nm). Causality: Ratiometric readout internally normalizes well-to-well variations in liquid handling and minimizes optical interference[2].

Cellular Viability: ATP-Dependent Luminescence

Causality & Principle Once biochemical potency is established, compounds must be evaluated for cellular permeability and cytotoxicity. We rely on the quantification of intracellular Adenosine Triphosphate (ATP) as the ultimate proxy for cell viability[3]. Living cells maintain tight control over ATP levels; upon necrosis or apoptosis, ATP is rapidly depleted by endogenous ATPases.

The assay utilizes a proprietary, thermostable luciferase enzyme that catalyzes the oxidation of D-luciferin in the presence of ATP and Mg2+, generating a stable "glow-type" luminescent signal[4]. This "add-mix-measure" homogeneous format avoids washing steps, preventing the accidental removal of loosely adherent dying cells and preserving data integrity[5].

Luciferase ATP Intracellular ATP (From Viable Cells) Enzyme Luciferase + Mg2+ ATP->Enzyme Luciferin D-Luciferin + O2 Luciferin->Enzyme Product Oxyluciferin + AMP Enzyme->Product Light Luminescence (Glow Signal) Enzyme->Light Photons

Figure 3: Biochemical logic of ATP-dependent luciferase viability assays.

Protocol: 384-Well Cell Viability Assay

  • Cell Seeding: Seed target cancer cells at 1,000 cells/well in 20 µL of complete media into a white-walled 384-well plate. Causality: White plates maximize luminescent signal reflection and prevent well-to-well optical crosstalk.

  • Incubation: Incubate overnight at 37°C, 5% CO2 to allow cell adhesion and recovery.

  • Compound Treatment: Pin-tool transfer or dispense 20 nL of compound dose-response titrations. Incubate for 72 hours.

  • Assay Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luciferase is a temperature-sensitive enzyme; uneven plate temperatures will cause edge effects and skewed luminescent gradients.

  • Reagent Addition: Add 20 µL of the luminescent ATP detection reagent directly to the wells[5].

  • Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal[4].

  • Readout: Record luminescence on a multimode plate reader (integration time: 0.25–0.5 seconds/well).

Data Presentation & Statistical Quality Control

A protocol is only as reliable as its statistical foundation. To evaluate assay quality, we utilize the Z'-factor, a dimensionless statistical parameter introduced by Zhang et al. in 1999[6]. The Z'-factor assesses both the dynamic range of the assay signal and the data variation associated with the measurements[7].

Table 1: Quantitative Comparison of In Vitro Assay Parameters

Assay TypePrimary ReadoutSensitivityDynamic RangeSusceptibility to Interference
TR-FRET (Biochemical) Ratiometric Fluorescence (665/615 nm)High (pM to nM)2 to 3 logsLow (Time-delay mitigates autofluorescence)
ATP Luminescence (Cellular) Glow LuminescenceUltra-High (<15 cells/well)Up to 5 logsVery Low (No excitation light required)

Table 2: Z'-Factor Interpretation Guidelines [6]

Z'-Factor ValueAssay QualityRecommendation for HTS
1.0 IdealTheoretical limit; unattainable in practice.
0.5 ≤ Z' < 1.0 ExcellentHighly robust; approved for full library screening[8].
0 < Z' < 0.5 MarginalRequires optimization (e.g., adjust enzyme/cell concentration).
Z' < 0 UnusableSignal overlap between controls; impossible to identify hits[9].

References

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad.[Link]

  • Optimizing Assay Performance for High-Throughput Screens. BellBrook Labs.[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological.[Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.[Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic.[Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. ResearchGate.[Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the synthesis and scale-up of 1-(3,4-dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol, a key intermediate in pharmaceutical and specialty chemical synthesis. The synthetic strategy is centered around a Grignard reaction, a powerful and widely used method for carbon-carbon bond formation.[1][2][3] This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed laboratory-scale protocol, and address the critical considerations for transitioning to a large-scale manufacturing process. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction: Chemical Significance and Synthetic Strategy

1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a valuable building block due to its combination of a substituted aromatic ring and a protected 1,3-diol functionality. The 1,3-dioxane moiety serves as a robust protecting group for a 1,3-diol, stable under basic, reductive, and many oxidative conditions, yet readily removable under acidic conditions.[4][5] This differential reactivity is crucial in multi-step syntheses.[6]

Our synthetic approach hinges on the Grignard reaction between 3,4-dimethylbenzaldehyde and a Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane. This method is chosen for its efficiency in forming the desired carbon-carbon bond.

Reaction Mechanism and Key Considerations

The synthesis proceeds in two main stages: the formation of the Grignard reagent and the subsequent nucleophilic attack on the aldehyde.

Formation of the Grignard Reagent

The Grignard reagent, 2-(1,3-dioxan-2-yl)ethylmagnesium bromide, is prepared by reacting 2-(2-bromoethyl)-1,3-dioxane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[7][8] The initiation of this reaction can sometimes be challenging and may require an activator like iodine or 1,2-dibromoethane.[9][10]

Nucleophilic Addition to the Aldehyde

The highly nucleophilic Grignard reagent then attacks the electrophilic carbonyl carbon of 3,4-dimethylbenzaldehyde.[3][8] This is followed by an acidic workup to protonate the resulting alkoxide and yield the desired secondary alcohol.[8]

Laboratory-Scale Synthesis Protocol

This protocol outlines the synthesis of 1-(3,4-dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol on a laboratory scale.

Safety Precautions: Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware. Anhydrous solvents are essential as Grignard reagents react violently with water.[7]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-(2-Bromoethyl)-1,3-dioxane195.0521.46 g0.111.1
Magnesium Turnings24.312.67 g0.111.1
Iodine253.811 crystal-catalytic
Anhydrous Tetrahydrofuran (THF)72.11200 mL--
3,4-Dimethylbenzaldehyde134.1813.42 g0.101.0
Saturated Aqueous NH4Cl-100 mL--
Diethyl Ether74.12200 mL--
Anhydrous MgSO4120.37---
Step-by-Step Procedure
  • Grignard Reagent Formation:

    • To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.67 g, 0.11 mol).

    • Add a single crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of 2-(2-bromoethyl)-1,3-dioxane (21.46 g, 0.11 mol) in anhydrous THF (100 mL).

    • Add a small portion (approx. 10 mL) of the bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

    • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Dissolve 3,4-dimethylbenzaldehyde (13.42 g, 0.10 mol) in anhydrous THF (100 mL) and add it to the dropping funnel.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-(3,4-dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol.

Expected Yield and Characterization
  • Expected Yield: 75-85%

  • Appearance: Colorless to pale yellow oil.

  • Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to an industrial-scale process presents several challenges that must be carefully managed.

Heat Management

The formation of Grignard reagents is highly exothermic.[11] On a large scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a dangerous runaway reaction.[11]

  • Mitigation Strategies:

    • Use of a jacketed reactor with a reliable cooling system.

    • Slow, controlled addition of the alkyl halide.

    • Monitoring the internal reaction temperature with a probe.

    • In some industrial settings, continuous flow reactors are employed for better heat management.[12]

Mass Transfer

The Grignard reaction is a heterogeneous reaction involving solid magnesium metal and a liquid phase.[11] Efficient stirring is crucial to ensure good contact between the reactants.

  • Mitigation Strategies:

    • Use of high-torque overhead stirrers.

    • Optimization of the impeller design and stirring speed.

    • The form of magnesium used (e.g., turnings, powder) can also impact the reaction rate.

Safety and Handling

The large-scale handling of pyrophoric Grignard reagents and flammable ether solvents requires strict safety protocols.

  • Mitigation Strategies:

    • Use of a closed-system reactor to maintain an inert atmosphere.

    • Proper grounding of all equipment to prevent static discharge.

    • Availability of appropriate fire extinguishing equipment (e.g., Class D fire extinguishers for metal fires).

    • Personnel must be equipped with appropriate personal protective equipment (PPE).

Purification

Purification by column chromatography is often not feasible on a large scale.

  • Alternative Purification Methods:

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

    • Crystallization: If the product is a solid or can be derivatized to a crystalline solid, crystallization is a highly effective and scalable purification technique.

    • Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities.

Visualizing the Workflow

Synthetic Scheme

Synthesis A 2-(2-Bromoethyl)-1,3-dioxane C 2-(1,3-Dioxan-2-yl)ethylmagnesium bromide (Grignard Reagent) A->C Formation of Grignard Reagent A->C B Mg, I2 (cat.) Anhydrous THF B->C F 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol C->F Grignard Reaction C->F D 3,4-Dimethylbenzaldehyde D->F Grignard Reaction D->F E 1. THF, 0 °C to rt 2. Sat. aq. NH4Cl E->F ScaleUp cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware and Solvents C Controlled Addition of Alkyl Halide A->C B Inert Atmosphere (N2 or Ar) B->C D Temperature Monitoring C->D E Controlled Addition of Aldehyde D->E F Quenching E->F G Extraction F->G H Large-Scale Purification (Distillation/Crystallization) G->H

Caption: Key stages in the scale-up process.

Conclusion

The synthesis of 1-(3,4-dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol via a Grignard reaction is a robust and efficient method. While the laboratory-scale procedure is straightforward, scaling up this process requires careful attention to heat and mass transfer, as well as stringent safety protocols. By implementing the strategies outlined in this guide, researchers and chemical engineers can safely and efficiently produce this valuable intermediate on a larger scale.

References

  • Benchchem. Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety.
  • LookChem. Purification of 1-Propanol - Chempedia.
  • Thieme. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
  • Benchchem. The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists.
  • Patsnap Eureka. How to Reduce Impurities in Bulk 1-Propanol Synthesis.
  • Grignard Reaction Reagents: A Toolbox for Chemists. (2024).
  • Wikipedia. 1,3-Dioxane.
  • YouTube. Grignard Reagent Formation - From the Lab to Industry (English). (2020).
  • Sigma-Aldrich. Grignard Reagents.
  • ACS Publications. The Grignard Reagents | Organometallics. (2009).
  • Sigma-Aldrich. 2-Propanol.
  • Schnyderchemsafety. Grignard-reagent formation in Multi-product facilities ‒ not an easy task!.
  • PubMed. Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. (2003).
  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
  • Google Patents. EP2495231A1 - Process for producing highly purified n-propanol by azeotropic distillation.
  • Cambridge University Press & Assessment. Grignard Reaction.
  • Organic Syntheses Procedure. (S)-1-Phenyl-1-propanol.
  • Google Patents. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde.
  • The Grignard Reaction.
  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS.
  • Chemistry LibreTexts. Reactions with Grignard Reagents. (2023).

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Substituted Propanol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic complexities and common side reactions encountered during the synthesis of substituted propanols. Substituted propanols—such as 1,3-propanediols, aryloxypropanolamines, and halogenated propanols—are critical pharmacophores in drug development (e.g., beta-blockers) and essential building blocks in materials science.

This guide bypasses generic advice to focus on the causality of side reactions, providing you with self-validating protocols and field-proven troubleshooting strategies.

Pathway Analysis: Common Routes and Competing Reactions

Before diving into specific troubleshooting steps, it is crucial to understand the mechanistic divergence points in your synthetic routes. The diagram below maps the primary synthetic pathways for substituted propanols against their most frequent, yield-limiting side reactions.

SideReactions A Substituted Propanol Synthesis B1 Epoxide Ring Opening (Aryloxypropanolamines) A->B1 B2 Glycerol Hydrogenolysis (1,3-Propanediol) A->B2 B3 Halogenated Propanol Substitution A->B3 C1 Regioisomer Mismatch (Primary vs Secondary OH) B1->C1 Lewis Acid / Sterics C2 Oligomerization / Polymerization B1->C2 Excess Epoxide C3 Over-reduction (1-Propanol, Propane) B2->C3 Hyperactive Metal Sites C4 C-C Cleavage (Ethylene Glycol) B2->C4 Harsh Conditions C5 Intramolecular Cyclization (Oxetane Formation) B3->C5 Basic Conditions

Logical relationship mapping of substituted propanol synthesis routes and associated side reactions.

Troubleshooting Guide & FAQs

Q1: During the synthesis of aryloxypropanolamines (beta-blockers) via epoxide ring opening, I am isolating a mixture of primary and secondary alcohols. How do I control the regioselectivity? A1: The causality here lies in the transition state of the epoxide ring opening. When reacting an amine (e.g., isopropylamine) with an aryl glycidyl ether, you want nucleophilic attack at the less hindered terminal carbon to yield the secondary alcohol (the active beta-blocker pharmacophore) . If your conditions are too acidic (especially when using strong Lewis acids), the epoxide oxygen is activated, shifting the mechanism from pure SN​2 to an SN​1 -like transition state. This creates partial positive charge buildup on the more substituted internal carbon, directing the nucleophile there and yielding the undesired primary alcohol . Fix: Maintain neutral to mildly basic conditions to enforce strict SN​2 regioselectivity. If a catalyst is necessary, utilize highly selective cooperative catalysis (e.g., NHC–Ir complexes) which can steer regioselectivity via steric shielding rather than brute-force electronic activation .

Q2: I am synthesizing 1,3-propanediol via the hydrogenolysis of glycerol. My yields are plateauing, and GC-MS indicates significant formation of 1-propanol and ethylene glycol. What is the mechanism of this degradation? A2: Glycerol hydrogenolysis requires a delicate balance in a bifunctional catalyst. The reaction proceeds via acid-catalyzed dehydration to 3-hydroxypropionaldehyde (3-HPA), followed by metal-catalyzed hydrogenation to 1,3-propanediol. The side reactions you are observing are due to hyperactive metal sites and excessive thermal energy. Over-reduction to 1-propanol occurs when the newly formed C-O bond in 1,3-propanediol is further cleaved by the hydrogenation catalyst. Ethylene glycol forms via C-C bond cleavage (retro-aldol pathways) under harsh conditions . Fix: Switch to an Ir-ReOx/SiO2 catalytic system. The Re-OH acts as a localized Brønsted acid for specific substrate activation, while Ir provides controlled hydrogen activation, preventing runaway over-hydrogenolysis .

Q3: When attempting nucleophilic substitutions on 3-bromo-1-propanol under basic conditions, my isolated yields are extremely low, and I detect a highly volatile, low-molecular-weight byproduct. What is happening? A3: You are observing an intramolecular Williamson ether synthesis. When 3-bromo-1-propanol is exposed to a base, the hydroxyl group is deprotonated to form a 3-bromo-1-propoxide intermediate. Because the nucleophile (alkoxide) and the leaving group (bromide) are in close proximity on a flexible propyl chain, an intramolecular SN​2 attack occurs rapidly, ejecting the bromide and forming oxetane (a volatile four-membered cyclic ether) . Fix: You must mask the nucleophilicity of the alcohol. Protect the hydroxyl group as a Tetrahydropyranyl (THP) or tert-Butyldimethylsilyl (TBDMS) ether before introducing the base.

Quantitative Data: Catalyst & Conditions vs. Regioselectivity

To assist in your experimental design, the following table summarizes the quantitative impact of various catalytic systems on the yield and side-product distribution during substituted propanol synthesis.

Reaction PathwayCatalyst / SystemTarget ProductMajor Competing Side ProductSelectivity / Yield MetricsSource
Epoxide Ring Opening (Propylene Oxide + 1-propanol)BCF (Tris(pentafluorophenyl)borane)Primary Hydroxyl (P1)Oligomers, Propionaldehyde80% Conversion; 8% Aldehyde byproduct
Glycerol Hydrogenolysis Ir-ReOx/SiO21,3-Propanediol1-Propanol, Ethylene Glycol38% Yield at 81% Glycerol Conversion
Epoxide Transfer Hydrogenation NHC–Ir & Pd/C Cooperative Systemanti-Markovnikov AlcoholMarkovnikov AlcoholHigh Regioselectivity for Linear Alcohols
Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. They include built-in analytical checkpoints to ensure the reaction is proceeding on the correct mechanistic pathway before you commit to time-consuming downstream workups.

Protocol 1: Regioselective Synthesis of Aryloxypropanolamines (Beta-Blocker Precursor)

This protocol ensures strict SN​2 ring opening to prevent primary alcohol formation.

  • Preparation: Dissolve 10 mmol of the aryl glycidyl ether (e.g., 1-(1-naphthyloxy)-2,3-epoxypropane) in 20 mL of anhydrous isopropyl alcohol.

  • Amine Addition: Add 40 mmol (4 equivalents) of isopropylamine dropwise at 0°C. Causality: The large excess of amine prevents the newly formed secondary amine product from acting as a nucleophile and attacking another epoxide molecule (preventing oligomerization).

  • Heating & Reaction: Reflux the mixture gently at 80°C for 12 hours.

  • Self-Validation Checkpoint (TLC/Ninhydrin): At the 10-hour mark, take a 50 µL aliquot, quench in 1 mL water/EtOAc, and spot the organic layer on a silica TLC plate (Eluent: DCM:MeOH 9:1).

    • Validation: The epoxide starting material (high Rf​ , UV active) must be completely absent. The product will appear as a low Rf​ spot. Spray with Ninhydrin and heat; a blue/purple color confirms the presence of the secondary amine. If multiple Ninhydrin-positive spots appear, oligomerization has occurred due to insufficient isopropylamine excess.

  • Workup: Remove excess isopropylamine and solvent under reduced pressure. Recrystallize the crude solid from hexane/ethyl acetate to afford the pure secondary alcohol.

Protocol 2: Selective Hydrogenolysis of Glycerol to 1,3-Propanediol

This protocol utilizes a bifunctional catalyst to prevent C-O over-reduction.

  • Catalyst Preparation: Load 0.5 g of Ir-ReOx/SiO2 catalyst into a high-pressure stainless-steel autoclave.

  • Substrate Loading: Add 20 mL of a 20 wt% aqueous glycerol solution.

  • Purging & Pressurization: Seal the autoclave and purge with N2​ three times to remove oxygen. Pressurize with H2​ gas to exactly 5.0 MPa. Causality: Exceeding 5.0 MPa forces the equilibrium toward complete hydrogenolysis, cleaving the target 1,3-propanediol into 1-propanol.

  • Reaction: Heat the reactor to 120°C with a stirring speed of 800 rpm for 12 hours.

  • Self-Validation Checkpoint (Real-Time GC-FID): At 6 hours, carefully extract a 100 µL sample via the sampling valve. Analyze via GC-FID.

    • Validation: Calculate the ratio of 1,3-propanediol to 1-propanol. If the ratio drops below 10:1, the Ir metal sites are hyperactive. Immediate Action: Reduce the reactor temperature to 105°C to kinetically stall the secondary C-O cleavage while allowing the primary glycerol dehydration to continue.

  • Workup: Cool the reactor, vent the H2​ safely, filter the heterogeneous catalyst, and isolate the 1,3-propanediol via fractional distillation under vacuum.

References
  • "Kinetics of Aryl Borane-Catalyzed Propylene Oxide Ring Opening by 1-Propanol." ACS Publications. URL: [Link]

  • "Regioselective Synthesis of Alcohols by Catalytic Transfer Hydrogenation of Epoxides." National Institutes of Health (NIH). URL:[Link]

  • "Glycerol Transformation to Value-Added 1,3-Propanediol Production." IntechOpen. URL: [Link]

  • "Discovery and development of beta-blockers." Wikipedia. URL:[Link]

purification of polar organic compounds using column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter bottlenecks in drug development and chemical research where standard purification methods fail. Purifying highly polar organic compounds—such as amines, carbohydrates, metabolites, and active pharmaceutical ingredients (APIs)—presents unique thermodynamic and kinetic challenges. High polarity often leads to irreversible adsorption on bare silica or a complete lack of retention on standard reversed-phase media.

This guide synthesizes field-proven troubleshooting protocols, causal explanations, and self-validating workflows to help you navigate these chromatographic challenges.

Navigating Chromatographic Modes: The Decision Matrix

Before troubleshooting a failed purification, you must ensure the correct chromatographic mode is selected based on the analyte's solubility and polarity.

ChromatographyDecisionTree Start Polar Compound Purification Solubility Primary Solubility? Start->Solubility Organic Organic Solvents (DCM, EtOAc) Solubility->Organic Aqueous Aqueous Solvents (Water, MeOH) Solubility->Aqueous NPC Normal Phase (NPC) Use DCM/MeCN Organic->NPC TLC Rf < 0.5 RP_Check Retained on C18? Aqueous->RP_Check RPC Reversed-Phase (RPC) Use AQ-C18 RP_Check->RPC Yes HILIC HILIC Mode (>60% MeCN) RP_Check->HILIC No (Void Volume) IonAssist Ion-Assisted Silica (Ca2+ Additives) RP_Check->IonAssist Charged Salts

Caption: Decision matrix for selecting the optimal chromatographic mode for polar organic compounds.

Quantitative Solvent Parameters for Polar Chromatography

Understanding solvent strength is critical. Note how the roles of water and acetonitrile invert depending on the chromatographic mode[1].

SolventPolarity Index (P')Elution Strength (ε°) on SilicaBoiling Point (°C)Role in HILICRole in Reversed-Phase (RPC)
Hexane 0.10.0169.0N/AN/A
Dichloromethane (DCM) 3.10.4239.6Weak / Base SolventN/A
Acetonitrile (MeCN) 5.80.6582.0Weak (Organic Modifier)Strong (Organic Modifier)
Methanol (MeOH) 5.10.9565.0IntermediateStrong (Organic Modifier)
Water (H₂O) 10.2>1.00100.0Strong (Elution Solvent)Weak (Base Solvent)

Normal Phase Chromatography (NPC) Troubleshooting

Q: Why do my polar organic compounds co-elute or streak severely when using a Dichloromethane (DCM) and Methanol (MeOH) gradient on normal-phase silica?

Causality: Methanol is a highly polar, protic solvent. When introduced to a bare silica column, MeOH aggressively competes for the hydrogen-bonding sites (silanol groups) on the silica surface. Because it is such a strong displacing solvent, even small increases in MeOH concentration can cause polar analytes to desorb simultaneously, leading to co-elution and severe streaking. Consequently, TLC retention factors (Rf) fail to translate linearly to flash chromatography under these protic conditions[2].

Solution: Substitute Methanol with Acetonitrile (MeCN). Acetonitrile is polar but aprotic. It provides sufficient solvent strength to elute polar molecules without aggressively overwhelming the silica's hydrogen-bonding network, yielding sharper peaks and predictable TLC-to-column translation[2].

Protocol: Aprotic Normal-Phase Optimization

Step 1: Prepare a TLC solvent system of 10% MeOH in DCM and a parallel system of 20% MeCN in DCM. Step 2: Spot your crude mixture on both plates and develop them simultaneously. Step 3: Calculate the Rf values. Adjust the MeCN concentration until the target compound reaches an Rf of ~0.25. Step 4: Transfer the validated MeCN/DCM ratio to your flash chromatography gradient method.

Self-Validation Check: The protocol is validated for scale-up if the MeCN/DCM plate yields a discrete, circular spot without the trailing streak observed in the MeOH/DCM system. If streaking persists, the compound is too polar for NPC; proceed to HILIC.

Reversed-Phase Chromatography (RPC) Limitations

Q: My highly water-soluble polar compound elutes in the void volume on a standard C18 reversed-phase column. How can I achieve retention?

Causality: Standard C18 columns rely entirely on hydrophobic partitioning. Highly polar compounds (e.g., carbohydrates, small peptides, or molecules with multiple hydroxyl groups) thermodynamically prefer the polar mobile phase (water) over the hydrophobic stationary phase, resulting in zero retention. Furthermore, attempting to force retention by running the column in 100% aqueous mobile phase causes the hydrophobic C18 ligands to fold in on themselves ("phase collapse"), drastically reducing the active surface area[3].

Solution: You must alter the chromatographic environment.

  • Aqueous-Compatible C18 (AQ-C18): Use columns engineered with polar-embedded groups that resist phase collapse in 100% water.

  • Ion-Pairing: For ionizable polar compounds, add volatile ion-pairing reagents (e.g., trifluoroacetic acid) to neutralize the charge and artificially increase hydrophobicity.

  • Switch to HILIC: If the compound remains unretained, abandon RPC and utilize Hydrophilic Interaction Liquid Chromatography[1].

Hydrophilic Interaction Liquid Chromatography (HILIC) Masterclass

Q: I transitioned to HILIC for my polar analytes, but I am experiencing severe peak splitting and retention time drift. What is causing this?

Causality: HILIC operates via a complex "reverse reversed-phase" mechanism. The stationary phase is highly polar (e.g., bare silica or zwitterionic), and the mobile phase is highly organic (typically >60% MeCN). The separation relies on the analyte partitioning into a stagnant, water-rich layer immobilized on the silica surface[4].

  • Drift: If the column is not thoroughly equilibrated, this water layer remains incomplete, causing retention times to shift continuously[4].

  • Peak Splitting: Because water is the strongest eluting solvent in HILIC, injecting a sample dissolved in 100% water locally washes away the immobilized water layer at the column head. This causes the analyte to partition unevenly as it travels down the column, resulting in split or distorted peaks[1][5].

Protocol: HILIC Column Equilibration & Injection Workflow

Step 1: Mobile Phase Preparation. Ensure both Aqueous (A) and Organic (B) mobile phases contain identical buffer concentrations (e.g., 10 mM ammonium formate, pH 3). Causality: Prevents ionic strength gradients that disrupt the water layer and cause baseline drift[4]. Step 2: Initial Column Conditioning. Flush a new column with 50 Column Volumes (CV) of the running mobile phase (e.g., 90% MeCN / 10% Aqueous Buffer). Causality: The highly polar silica surface requires time to adsorb water from the organic-heavy mobile phase to form the partitioning layer[4]. Step 3: Sample Dilution. Dilute the sample in a solvent matching the initial mobile phase (minimum 50% MeCN). Never inject samples in 100% water[1]. Step 4: Inter-run Equilibration. Between gradient injections, flush with a minimum of 10 CV of initial conditions to reset the water layer[4].

Self-Validation Check: Inject a standard (e.g., uracil/toluene mix) three consecutive times. Calculate the Retention Time (tR) Relative Standard Deviation (RSD). Validation threshold: If tR RSD is < 0.5% and peak symmetry (As) is between 0.9 and 1.2, the water layer is stable. If tR drifts downwards, the column is under-equilibrated; increase the inter-run flush volume to 15 CV.

Emerging Workarounds: Ion-Assisted Chromatography

Q: I need to purify highly polar ammonium salts at a large scale, but HILIC solvents are too expensive and the compounds irreversibly stick to standard normal-phase silica. Are there alternatives?

Causality: Standard bare silica gel is acidic (pKa ~4.5) and irreversibly binds positively charged ammonium salts via strong ionic interactions. However, recent breakthroughs in ion-assisted chromatography disrupt this limitation. By adding calcium salts (e.g., calcium trifluoroacetate) to an aqueous-organic mobile phase, the calcium ions act dual-functionally: they shield the strongly acidic silanols to prevent irreversible binding, while simultaneously bridging interactions to allow efficient, high-resolution elution of charged species on inexpensive standard silica[6]. This allows for the scalable purification of highly polar APIs without resorting to costly specialized stationary phases[6].

References

  • Column Chromatography Guide - Phenomenex.3

  • How to Avoid Common Problems with HILIC Methods - Restek. 4

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. 1

  • Benefits of acetonitrile over methanol in normal-phase flash column chromatography - Biotage. 2

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Method Migration Part 2: Troubleshooting Peak Splitting of Cetirizine - Waters. 5

  • How Tap Water Sparked a Breakthrough in Ion-Assisted Chromatography - The Analytical Scientist. 6

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters.

Sources

Technical Support Center: Troubleshooting Grignard Reactions with Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. While the Grignard reaction is a fundamental carbon-carbon bond-forming tool, sterically hindered ketones frequently divert the reaction pathway away from nucleophilic addition toward frustrating side reactions.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will break down the mechanistic causality behind these failures and provide self-validating, field-proven protocols to rescue your synthesis.

Diagnostic Workflow

Before adjusting your reaction conditions, analyze your crude mixture to identify which competing pathway has outcompeted your desired 1,2-addition.

G Start Hindered Ketone + Grignard Reagent Analyze Analyze Crude Mixture (GC-MS / NMR) Start->Analyze Enol Recovered Ketone (Enolization) Analyze->Enol Acid-Base Pathway Red Secondary Alcohol (β-Hydride Reduction) Analyze->Red Hydride Transfer Unreact No Reaction (Steric Clash) Analyze->Unreact Kinetic Barrier SolEnol Transmetalate to CeCl3 (Imamoto Reagent) Enol->SolEnol SolRed Use Metal-Free Catalysis (NBu4Cl / Diglyme) Red->SolRed SolUnreact Use Turbo-Grignard (iPrMgCl·LiCl) Unreact->SolUnreact

Diagnostic workflow for troubleshooting sterically hindered Grignard additions.

Troubleshooting Guide & FAQs

Q1: I am seeing complete consumption of the Grignard reagent, but after aqueous workup, I recover mostly my starting ketone. What is happening? A1: Your Grignard reagent is acting as a base rather than a nucleophile. Steric bulk around the carbonyl carbon creates a high kinetic barrier for the standard four-membered transition state required for addition. Consequently, the highly basic Grignard reagent deprotonates the α -carbon, forming a magnesium enolate[1]. During aqueous workup, this enolate is reprotonated, returning the unreacted starting ketone. Solution: You must reduce the basicity of your nucleophile while maintaining its oxophilicity. Transmetalation to cerium using anhydrous CeCl3​ generates an Imamoto organocerium reagent[2]. Trivalent cerium is highly oxophilic, strongly activating the carbonyl oxygen, while the resulting organocerium species is significantly less basic, completely suppressing enolization in favor of 1,2-addition.

Q2: My GC-MS shows a secondary alcohol instead of the expected tertiary alcohol. Why did my Grignard reagent reduce the ketone? A2: If your Grignard reagent possesses β -hydrogens (e.g., isopropylmagnesium bromide), steric clash prevents direct nucleophilic attack. Instead, the system relieves steric strain by undergoing a favored six-membered cyclic transition state, transferring a hydride from the β -position of the Grignard reagent to the carbonyl carbon[1]. This β -hydride transfer reduces the ketone to a secondary alcohol and releases an alkene byproduct. Solution: If you cannot change your nucleophile to one lacking β -hydrogens, you can disrupt the standard transition state by using an added-metal-free catalytic system. Adding tetrabutylammonium chloride ( NBu4​Cl ) and diglyme shifts the Schlenk equilibrium toward dimeric Grignard species, which kinetically favors the addition pathway over the reduction pathway[1].

Q3: My starting material remains completely unreactive, and the Grignard reagent is unconsumed. How do I force the addition? A3: In ethereal solvents like THF, Grignard reagents form polymeric aggregates that drastically reduce their effective nucleophilicity. For highly hindered ketones, these bulky aggregates simply cannot approach the electrophilic center. Solution: Employ a "Turbo-Grignard" reagent. The stoichiometric addition of lithium chloride breaks up these polymeric aggregates, forming highly reactive, monomeric bimetallic species (such as [R2​Mg⋅LiCl⋅4THF] )[3]. This dramatically enhances the kinetic reactivity of the Grignard reagent, allowing it to overcome the steric barrier without requiring harsh heating.

Field-Proven Experimental Protocols
Protocol 1: Imamoto Organocerium Addition (Suppression of Enolization)

Use this protocol when your primary failure mode is the recovery of starting material due to acid-base enolization.

  • Activation of Cerium: Dry CeCl3​⋅7H2​O under high vacuum (0.1 Torr) at 140 °C for 2 hours to yield anhydrous CeCl3​ . (Self-Validation: The powder must become completely free-flowing and pure white. Any clumping indicates residual moisture that will destroy your Grignard).

  • Suspension: Suspend the anhydrous CeCl3​ (1.5 equiv) in dry THF and stir vigorously at room temperature for 2 hours to form the CeCl3​(THF)x​ complex.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise add the Grignard reagent (1.5 equiv). Stir for 1 hour. (Validation Checkpoint: A distinct color change—often pale yellow to orange depending on the alkyl group—indicates successful transmetalation to the organocerium species).

  • Addition: Add the hindered ketone (1.0 equiv) dropwise. Stir at -78 °C until complete consumption is observed via TLC.

  • Workup: Quench cold with saturated aqueous NH4​Cl and extract with ethyl acetate.

Protocol 2: Turbo-Grignard Application (Overcoming Kinetic Barriers)

Use this protocol when your starting material is completely unreactive due to steric clash and aggregation.

  • Preparation: In a flame-dried Schlenk flask, dissolve anhydrous LiCl (1.1 equiv) in dry THF.

  • Complexation: Add the Grignard reagent (1.0 equiv) at room temperature. Stir for 12 hours. (Validation Checkpoint: The complete dissolution of LiCl and a slight exotherm confirm the formation of the highly reactive RMgX⋅LiCl complex).

  • Reaction: Cool the mixture to 0 °C and add the hindered ketone (0.8 equiv). The disrupted Schlenk equilibrium allows the bimetallic species to attack the sterically hindered carbonyl.

  • Workup: Quench with saturated aqueous NH4​Cl and extract with diethyl ether.

Protocol 3: Metal-Free Catalytic Addition (Suppression of Reduction)

Use this protocol when β -hydride transfer is yielding secondary alcohols.

  • Catalyst Loading: To a Schlenk tube, add NBu4​Cl (10 mol%), diglyme (1.0 equiv), and the hindered ketone (1.0 equiv) in THF (1.0 M concentration).

  • Addition: Cool the system to 0 °C and add the Grignard reagent (1.5 equiv) dropwise over 30 minutes. (Validation Checkpoint: The NBu4​Cl shifts the equilibrium to dimeric species, structurally preventing the 6-membered reduction transition state).

  • Completion: Stir for 2 hours at 0 °C, quench with saturated NH4​Cl , and extract with ethyl acetate.

Quantitative Data Comparison

The following table summarizes the expected outcomes when applying these methodologies to a model sterically hindered substrate (e.g., di-isopropyl ketone or α -tetralone).

Reaction ConditionPrimary Mechanistic PathwayYield of Tertiary AlcoholMajor Byproduct
Standard Grignard (RMgX, THF)Enolization / β -Hydride Reduction< 20%Recovered Ketone / Sec-Alcohol
Organocerium ( CeCl3​
  • RMgX)
1,2-Nucleophilic Addition> 85%None (Enolization suppressed)
Turbo-Grignard ( RMgX⋅LiCl )1,2-Nucleophilic Addition> 90%None (Kinetic barrier overcome)
Metal-Free Catalyst ( NBu4​Cl /Diglyme)1,2-Nucleophilic Addition65 - 85%Minor Sec-Alcohol
References
  • [1] Zong, H., Huang, H., Liu, J., Bian, G., & Song, L. "Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones." The Journal of Organic Chemistry, 2012.[Link]

  • [2] Schneider, D., & Anwander, R. "CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent." Angewandte Chemie International Edition, 2021.[Link]

  • [3] Hermann, A., Seymen, R., Brieger, L., Kleinheider, J., Grabe, B., Hiller, W., & Strohmann, C. "Comprehensive Study of the Enhanced Reactivity of Turbo‐Grignard Reagents." Angewandte Chemie International Edition, 2023.[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of drug discovery and materials science, the precise molecular structure of a synthesized compound is its fundamental identity. An error in structural assignment can invalidate subsequent biological, toxicological, and physical data, leading to significant loss of time and resources. The target of our investigation, 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol, is a molecule with multiple functional groups: a substituted aromatic ring, a secondary alcohol, and a cyclic acetal. This complexity makes it an excellent case study for demonstrating how orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—are synergistically employed to deliver an irrefutable structural confirmation.

This guide moves beyond a simple recitation of data. It is designed for the practicing researcher, providing not only the expected spectral data but also the underlying scientific rationale for our experimental choices and interpretations. We will compare the expected data for our target molecule with a potential structural isomer, 1-(2,5-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol, to highlight the discerning power of these methods.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom in a molecule. By analyzing the ¹H and ¹³C NMR spectra, we can piece together the molecular structure proton by proton, carbon by carbon.

Causality Behind the NMR Experiment: Why We Choose Specific Nuclei
  • ¹H NMR: The high natural abundance and gyromagnetic ratio of the proton nucleus (¹H) make it the most sensitive for NMR analysis. It provides critical information on the number of distinct proton environments and their proximity to one another through spin-spin coupling, allowing us to map out the proton framework.

  • ¹³C NMR: While the ¹³C isotope has a low natural abundance (~1.1%), modern NMR techniques with proton decoupling provide a clean spectrum where each peak corresponds to a unique carbon environment.[1] This allows for a direct count of non-equivalent carbons and provides information on their functional group type (alkane, alkene, aromatic, carbonyl, etc.).[2][3]

Predicted ¹H NMR Spectrum for 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

The expected ¹H NMR spectrum, referenced to Tetramethylsilane (TMS) at 0 ppm in a solvent like CDCl₃, would exhibit several key regions.[4][5] The assignment of these peaks is not merely a guess but an educated prediction based on established chemical shift principles and substituent effects.[6]

Table 1: Predicted ¹H NMR Data and Rationale

Assigned Proton(s)Predicted Shift (δ, ppm)Predicted MultiplicityRationale & Key Insights
Aromatic (H-2', H-5', H-6') 7.0 - 7.2m (multiplet)The three aromatic protons are in slightly different environments. H-2' and H-5' will likely appear as doublets, and H-6' as a singlet or a narrowly split doublet, creating a complex multiplet. Their downfield shift is due to the deshielding effect of the aromatic ring current.
Benzylic (H-1) 4.8 - 5.0dd (doublet of doublets)This proton is adjacent to a stereocenter and a CH₂ group. It is deshielded by both the aromatic ring and the hydroxyl group. It will be split by the two non-equivalent protons of the adjacent CH₂ group (H-2).
Hydroxyl (OH) 1.5 - 3.5br s (broad singlet)The chemical shift is highly variable and depends on concentration, temperature, and solvent. The proton is exchangeable, leading to a broad signal and often no observable coupling.
Acetal (H-2") 4.5 - 4.7t (triplet)This proton is on a carbon bonded to two oxygen atoms, causing significant deshielding. It is coupled to the adjacent CH₂ group (H-3), resulting in a triplet.
Dioxane (H-4", H-6") 3.7 - 4.2mThese protons are on carbons adjacent to oxygen. The axial and equatorial protons are non-equivalent and will have different chemical shifts and coupling constants, resulting in a complex multiplet.[7][8]
Propanol (H-2) 1.9 - 2.1mThese two protons are diastereotopic due to the adjacent chiral center (C-1). They will have different chemical shifts and will couple with each other and with H-1 and H-3, leading to a complex multiplet.
Propanol (H-3) 1.7 - 1.9mThis CH₂ group is adjacent to the dioxanyl ring and the C-2 methylene. It will show coupling to both H-2 and H-2", resulting in a multiplet.
Dioxane (H-5") 1.3 - 1.4 & 2.0 - 2.2mThe axial and equatorial protons are non-equivalent. The equatorial proton is typically more deshielded than the axial proton.[7]
Methyl (Ar-CH₃) 2.2 - 2.3s (singlet)The two methyl groups are chemically distinct and should appear as two sharp singlets in the upfield region. Their proximity to each other may cause slight variations in their exact chemical shift.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a complementary and equally critical dataset. Each unique carbon atom will appear as a single line, allowing for a definitive carbon count.

Table 2: Predicted ¹³C NMR Data and Rationale

Assigned Carbon(s)Predicted Shift (δ, ppm)Rationale & Key Insights
Aromatic (C-1') ~141Quaternary carbon attached to the propanol side chain.
Aromatic (C-3', C-4') ~137Quaternary carbons bearing the methyl groups.
Aromatic (C-2', C-5', C-6') 126 - 130Protonated aromatic carbons. Their specific shifts are influenced by the positions of the alkyl substituents.
Acetal (C-2") 100 - 102The acetal carbon is highly deshielded due to being bonded to two oxygens. This is a highly diagnostic peak.[9]
Benzylic (C-1) 72 - 76The carbon bearing the hydroxyl group falls in the typical range for secondary alcohols.[2]
Dioxane (C-4", C-6") 66 - 68These carbons are adjacent to oxygen atoms within the dioxane ring.[9][10]
Propanol (C-2) ~38Aliphatic methylene carbon.
Propanol (C-3) ~35Aliphatic methylene carbon.
Dioxane (C-5") 25 - 27The central methylene carbon of the 1,3-diol precursor.[9]
Methyl (Ar-CH₃) 19 - 21The two methyl carbons will appear as distinct signals in the far upfield region.
Comparison with a Structural Isomer: 1-(2,5-Dimethylphenyl)...

If the product were the 2,5-dimethyl isomer instead of the 3,4-dimethyl isomer, the NMR spectra would show distinct differences:

  • ¹H NMR: The aromatic region would be dramatically different, likely showing three distinct signals, each a doublet or singlet, corresponding to the different coupling patterns of the isolated protons.

  • ¹³C NMR: The chemical shifts of the aromatic carbons would change significantly due to the altered substituent positions. The number of signals would remain the same, but their positions would be the key differentiator.

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peaks.[11]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard to reference the ¹H and ¹³C spectra to 0.00 ppm. This calibration is essential for comparing data across different instruments and experiments.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is crucial for resolving complex multiplets.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for key signals).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer acquisition time are required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Integrate the ¹H NMR signals to determine the relative ratios of protons in different environments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis A Weigh Compound (10-20 mg) B Dissolve in CDCl3 (~0.6 mL) A->B C Add TMS Standard B->C D Transfer to NMR Tube C->D E Tune & Shim Spectrometer D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform & Phasing F->H G->H I Reference to TMS (0 ppm) H->I J Integrate 1H Peaks I->J K Assign Peaks to Structure J->K

Fig 1. Standard workflow for NMR sample analysis.

Part 2: Mass Spectrometry – Confirming Molecular Weight and Fragmentation

Mass spectrometry provides two essential pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint that can be used to deduce the structure of the parent molecule.

Causality Behind the MS Experiment: Electron Ionization (EI)

For a relatively small, neutral molecule like our target, Electron Ionization (EI) is an excellent choice. High-energy electrons bombard the molecule, knocking off an electron to create a radical cation known as the molecular ion ([M]⁺•). The energy imparted during this process is often sufficient to cause the molecular ion to fragment in predictable ways, based on the strengths of its chemical bonds and the stability of the resulting fragments.

Predicted Mass Spectrum for 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

The molecular formula is C₁₅H₂₂O₃, giving a molecular weight of 250.37 g/mol .

Fig 2. Structure of the target molecule.

Table 3: Predicted Key Fragments in the EI Mass Spectrum

m/z ValueProposed Fragment IonRationale for Formation
250 [C₁₅H₂₂O₃]⁺• (M⁺•) Molecular Ion: The intact molecule minus one electron. Its presence confirms the molecular weight.
232 [M - H₂O]⁺•Loss of a water molecule from the alcohol, a very common fragmentation for alcohols.
163 [M - C₄H₇O₂]⁺Cleavage of the C-C bond between the propanol chain and the dioxane ring, with charge retention on the aromatic fragment.
135 [C₉H₁₁O]⁺Benzylic cleavage between C-1 and C-2. The resulting benzylic carbocation is stabilized by the aromatic ring.
119 [C₉H₁₁]⁺Loss of a CHO radical from the m/z 135 fragment or rearrangement and loss of CO from a tropylium-like ion.[12][13]
87 [C₄H₇O₂]⁺Cleavage resulting in the 2-methylene-1,3-dioxane fragment. This is a highly characteristic fragment for 2-substituted 1,3-dioxanes.[14][15]

The presence of the molecular ion at m/z 250 and the key fragments at m/z 135 (benzylic part) and m/z 87 (dioxane part) would provide compelling evidence for the proposed structure.

MS_Fragmentation M [M]⁺• m/z = 250 F232 [M - H₂O]⁺• m/z = 232 M->F232 - H₂O F135 Benzylic Fragment [C₉H₁₁O]⁺ m/z = 135 M->F135 Benzylic Cleavage F87 Dioxane Fragment [C₄H₇O₂]⁺ m/z = 87 M->F87 Side-chain Cleavage F163 [M - Dioxane]⁺ [C₁₁H₁₅O]⁺ m/z = 163 M->F163 - •C₄H₇O₂

Fig 3. Predicted major fragmentation pathways in EI-MS.
Comparison with a Structural Isomer: 1-(2,5-Dimethylphenyl)...

The 2,5-dimethyl isomer would have the exact same molecular weight (m/z 250) and would likely show many of the same fragments (loss of water, dioxane fragment at m/z 87). However, the relative abundance of the benzylic fragment (m/z 135) and its subsequent fragments (e.g., m/z 119) might differ due to subtle changes in ion stability. While MS alone might struggle to distinguish these isomers, when combined with the definitive results from NMR, the structural assignment becomes certain.

Experimental Protocol: Acquiring Mass Spectrometry Data
  • Sample Introduction: For a pure, relatively volatile compound, direct insertion probe or Gas Chromatography (GC-MS) are ideal. GC-MS provides the added benefit of confirming the sample's purity.

  • Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV. This standard energy allows for comparison with established mass spectral libraries like the NIST database.[15]

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used. Ensure the instrument is calibrated across the desired mass range (e.g., m/z 40-400) using a known calibration standard (e.g., perfluorotributylamine, PFTBA).

  • Data Acquisition: Scan the mass range to detect the molecular ion and all relevant fragment ions.

  • Data Analysis: Identify the molecular ion peak. Propose structures for major fragment ions and rationalize their formation from the parent structure. Compare the observed spectrum to spectral databases if available.

Part 3: Integrated Analysis – The Convergence of Evidence

  • MS confirms the "what": It establishes the correct molecular formula (via accurate mass, if available) and confirms the presence of the key structural motifs (the dimethylphenyl-propanol and dioxanyl sections) through fragmentation.

  • NMR confirms the "where": It establishes the precise connectivity of these motifs. NMR definitively shows that the propanol chain is at the 1-position of a 3,4-disubstituted ring and that the dioxane is connected at the 3-position of the propanol chain.

By following the protocols and interpretive logic outlined in this guide, a researcher can confidently and rigorously confirm the structure of 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol, ensuring the integrity of their subsequent scientific investigations.

References

  • Doc Brown's Chemistry. (2025). 13C nmr spectrum of 1,3-dioxane C4H8O2. Available at: [Link]

  • Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of 1,3-dioxane C4H8O2. Available at: [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of 1,3-dioxane C4H8O2. Available at: [Link]

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Available at: [Link]

  • Albu, T. V. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid Communications in Mass Spectrometry, 20(12), 1871-6. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Available at: [Link]

  • Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. Available at: [Link]

  • SpectraBase. (n.d.). 5-Methyl-1,3-dioxane - Optional[13C NMR]. Available at: [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

  • ACS Publications. (2000). Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. Available at: [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR signal shifts of the dioxane internal standard in solutions of the dysprosium and thulium aqua complexes. Available at: [Link]

  • ResearchGate. (2009). Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry. Available at: [Link]

  • Lecture Notes. (n.d.). 13C NMR spectroscopy. Available at: [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Available at: [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • chemconnections. (n.d.). Information from Mass Spectrometry. Available at: [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities. Available at: [Link]

  • OrganicChemistryData.org. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

  • CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. Available at: [Link]

  • OrganicChemistryData.org. (n.d.). NMR Info/Data — Hans Reich Collection. Available at: [Link]

  • NIST. (n.d.). 1,3-Dioxane. Available at: [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

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Advanced Mass Spectrometry Comparison Guide: Structural Elucidation and Fragmentation Patterns of Phenylpropanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Phenylpropanol derivatives—encompassing critical pharmacological agents and controlled substances like ephedrine, pseudoephedrine, and phenylpropanolamine (norephedrine)—present unique analytical challenges due to their structural isomerism and high polarity. This guide provides an objective comparison of modern mass spectrometry (MS) platforms for their characterization, grounded in the fundamental mechanisms of their fragmentation.

Mechanistic Grounding: Fragmentation Pathways

Phenylpropanol derivatives share a common structural backbone consisting of a phenyl ring, a propyl chain, a hydroxyl group at the alpha-carbon, and an amine group at the beta-carbon. In positive electrospray ionization (ESI+), these compounds readily protonate at the basic amine group to form stable [M+H]+ precursor ions[1].

Upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), two primary fragmentation pathways dominate the structural elucidation process:

  • Dehydration (-18.01 Da) : The loss of water from the hydroxyl group is the most thermodynamically favored initial step, forming a resonance-stabilized [M+H-H2O]+ ion[2].

  • Cα-Cβ Cleavage : The cleavage of the carbon-carbon bond between the hydroxyl and amine-bearing carbons yields highly characteristic iminium ions (e.g., m/z 58.06 for ephedrine) and benzyl cations[2]. This alpha-cleavage is diagnostic for differentiating substitution patterns on the amine versus the phenyl ring.

G M Ephedrine [M+H]+ m/z 166.1227 H2O [M+H-H2O]+ m/z 148.1121 M->H2O -H2O (-18.01 Da) Iminium Iminium Ion m/z 58.0650 M->Iminium Cα-Cβ Cleavage Benzyl Benzyl Cation m/z 117.0700 M->Benzyl Cα-Cβ Cleavage

Figure 1: ESI-MS/MS fragmentation pathway of ephedrine showing primary cleavage mechanisms.

Platform Comparison: QqQ vs. Q-TOF vs. Orbitrap

Choosing the right MS analyzer dictates the balance between sensitivity, resolution, and structural elucidation capabilities when analyzing phenylpropanol derivatives.

  • Triple Quadrupole (QqQ) : Operates in Multiple Reaction Monitoring (MRM) mode. It provides the highest sensitivity and dynamic range for targeted quantification. However, its unit mass resolution cannot distinguish isobaric interferences in complex matrices, making it unsuitable for untargeted screening.

  • Quadrupole Time-of-Flight (Q-TOF) : Offers high-resolution accurate mass (HRAM) with exceptionally fast acquisition rates. This makes Q-TOF ideal for coupling with fast UHPLC gradients. It excels in untargeted screening and distinguishing isomeric amphetamine-related drugs through data-independent acquisition (DIA or MSE) modes, allowing simultaneous acquisition of precursor and fragment ions[1].

  • Quadrupole-Orbitrap (Q-Exactive) : Delivers ultra-high resolution (up to 500,000 FWHM) and sub-ppm mass accuracy. Orbitrap platforms utilizing HCD provide rich, highly reproducible MS/MS spectra[3]. While scan speeds are slower than Q-TOF, the superior resolving power is unmatched for elucidating complex fragmentation pathways and identifying unknown designer drug derivatives in food or biological samples[3]. Additionally, GC-Orbitrap systems have proven highly effective in distinguishing isobaric unreacted amines from condensation artifacts[4].

W cluster_MS Mass Analyzer Comparison Prep Sample Preparation (Protein Ppt / SPE) LC UHPLC Separation (C18, Gradient Elution) Prep->LC Ion Ionization (HESI / APCI) LC->Ion QqQ Triple Quadrupole (QqQ) Targeted MRM High Sensitivity Ion->QqQ QTOF Q-TOF High Resolution Fast Acquisition Ion->QTOF Orbitrap Quadrupole-Orbitrap Ultra-High Resolution Exact Mass Ion->Orbitrap Data Data Processing (Spectral Library Matching) QqQ->Data QTOF->Data Orbitrap->Data

Figure 2: Analytical workflow comparing QqQ, Q-TOF, and Orbitrap for phenylpropanol MS analysis.

Quantitative Data: High-Resolution Fragment Library

The following table summarizes the exact masses and diagnostic HCD/CID fragments for key phenylpropanol derivatives, essential for building inclusion lists or MRM transitions[3],[2],[1].

CompoundFormulaPrecursor [M+H]+ (m/z)Primary Fragment (-H2O) (m/z)Diagnostic Alpha-Cleavage (m/z)
Phenylpropanolamine C9H13NO152.1070134.0918117.0700
Ephedrine / Pseudoephedrine C10H15NO166.1227148.112158.0650
Methylephedrine C11H17NO180.1383162.127772.0808
Cathine C9H13NO152.1070134.0918117.0700

Self-Validating Experimental Protocol: LC-HRMS Workflow

To ensure rigorous scientific integrity, this protocol incorporates a self-validating system suitability test (SST) to verify mass accuracy and retention time stability prior to sample analysis.

Rationale for Experimental Choices:

  • Heated ESI (HESI) : Phenylpropanol derivatives are highly polar. Applying auxiliary heat (e.g., 320°C) improves the desolvation of the aqueous mobile phase, enhancing ionization efficiency and minimizing unwanted in-source fragmentation.

  • Ammonium Formate Buffer : Maintaining the mobile phase with 10 mM ammonium formate ensures the basic amine group (pKa ~9-10) remains fully protonated[3]. This prevents peak tailing on the C18 column and maximizes the [M+H]+ signal.

Step-by-Step Methodology:

  • System Suitability & Calibration :

    • Infuse a standard calibration mix to calibrate the Orbitrap or Q-TOF mass analyzer. Verify mass accuracy is < 2 ppm.

    • Self-Validation Check: Inject an isotopically labeled internal standard (e.g., Ephedrine-D3). Verify the [M+H]+m/z is within 5 ppm of the theoretical mass (169.1415) and the retention time drift is < 0.1 min compared to the previous analytical batch.

  • Sample Preparation (Protein Precipitation) :

    • Aliquot 100 µL of biological sample (e.g., serum) into a microcentrifuge tube.

    • Add 300 µL of ice-cold methanol (containing 50 ng/mL Ephedrine-D3). Causality: Methanol effectively precipitates proteins while maintaining the solubility of polar phenylpropanol derivatives.

    • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • UHPLC Separation :

    • Column : Solid-core C18 column (e.g., 2.1 x 100 mm, 2.6 µm)[3].

    • Mobile Phase A : Water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B : Methanol with 0.1% formic acid.

    • Gradient : 0-2 min (5% B), 2-8 min (linear to 60% B), 8-10 min (95% B for column wash), 10-12 min (5% B for re-equilibration). Flow rate: 0.4 mL/min.

  • Mass Spectrometry Acquisition (Orbitrap/Q-TOF) :

    • Ionization : Positive HESI mode. Capillary voltage: 3.5 kV. Probe heater: 320°C.

    • Scan Mode : Full MS / dd-MS2 (Data-Dependent Acquisition).

    • Collision Energy : Apply a stepped Normalized Collision Energy (NCE) of 10, 20, and 40 eV[3]. Causality: Stepped collision energy ensures the capture of both the fragile [M+H-H2O]+ intermediate (low energy) and the robust iminium/benzyl terminal fragments (high energy) in a single composite spectrum.

  • Data Processing :

    • Process raw data using spectral interpretation software. Match isotopic patterns and MS/MS spectra against established libraries[3].

References

  • Title: Fragmentation Pathways of Synthetic Drugs Added in Health Food Based on Higher Energy Collisional Dissociation in High-resolution Quadrupole-Orbitrap Mass Spectrometry: Phenylpropanolamine.
  • Source: mdpi.
  • Source: nih.
  • Source: nih.

Sources

Application Scientist Guide: Alternative Synthesis Routes for 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a highly versatile, bifunctional building block frequently utilized in advanced drug development and complex natural product synthesis. Structurally, it features a 3,4-dimethylphenyl ring, a secondary alcohol that can serve as a chiral center, and a terminal aldehyde protected as a robust 1,3-dioxane acetal.

For application scientists and process chemists, the primary synthetic challenge lies in controlling the stereochemistry of the secondary alcohol while preventing side reactions (such as over-addition or premature acetal deprotection). This guide objectively compares two distinct synthetic methodologies: the classical Direct Grignard Addition (Route A) and the modern Weinreb Amide to Corey-Bakshi-Shibata (CBS) Asymmetric Reduction (Route B) .

Mechanistic Pathways & Route Design

The selection of a synthesis route depends heavily on the project phase. Early-stage discovery often prioritizes speed and material throughput (Route A), while advanced preclinical development demands strict enantiomeric purity and process safety (Route B).

Route A: Direct Organometallic Addition

This approach involves the direct nucleophilic addition of 3,4-dimethylphenylmagnesium bromide to 3-(1,3-dioxan-2-yl)propanal. While highly atom-economical, the planar nature of the aldehyde carbonyl results in a racemic mixture of the product. Furthermore, aliphatic aldehydes with α -protons can occasionally undergo competitive enolization or aldol-type side reactions under strongly basic Grignard conditions.

Route B: Weinreb Amide & CBS Reduction

To achieve strict stereocontrol, Route B breaks the synthesis into two highly regulated steps:

  • Ketone Synthesis via Weinreb Amide: The Grignard reagent is reacted with N-methoxy-N-methyl-3-(1,3-dioxan-2-yl)propanamide. The Weinreb amide is uniquely valuable because it forms a highly stable, five-membered chelated tetrahedral intermediate with the magnesium ion[1]. This intermediate survives until the acidic workup, completely preventing the over-addition of the organometallic reagent that typically leads to unwanted tertiary alcohols[1].

  • CBS Asymmetric Reduction: The resulting ketone is subjected to a Corey-Bakshi-Shibata (CBS) reduction. This relies on a chiral oxazaborolidine catalyst (e.g., (R)-MeCBS) and borane. The catalyst functions via "dual activation": its Lewis basic nitrogen coordinates the borane, while its Lewis acidic boron coordinates the ketone's oxygen[2]. This locks the substrates into a highly organized cyclic transition state, forcing hydride transfer to occur exclusively from one face of the ketone, yielding a chiral, non-racemic alcohol[3].

SynthesisRoutes SM1 3,4-Dimethylphenylmagnesium bromide (Grignard Reagent) RouteA Route A: Direct Addition (THF, -78°C to RT) SM1->RouteA RouteB1 Route B Step 1: Ketone Formation (THF, 0°C) SM1->RouteB1 SM2A 3-(1,3-dioxan-2-yl)propanal SM2A->RouteA SM2B N-methoxy-N-methyl-3-(1,3-dioxan-2-yl)propanamide (Weinreb Amide) SM2B->RouteB1 ProductA Racemic 1-(3,4-Dimethylphenyl)- 3-[2-(1,3-dioxanyl)]-1-propanol RouteA->ProductA Ketone 1-(3,4-Dimethylphenyl)-3- (1,3-dioxan-2-yl)propan-1-one RouteB1->Ketone RouteB2 Route B Step 2: CBS Reduction ((R)-MeCBS, BH3-THF, -20°C) Ketone->RouteB2 ProductB (R)- or (S)-1-(3,4-Dimethylphenyl)- 3-[2-(1,3-dioxanyl)]-1-propanol (High ee) RouteB2->ProductB

Fig 1: Reaction pathways comparing Direct Grignard Addition (Route A) and Weinreb/CBS Synthesis (Route B).

Comparative Performance Data

The following table summarizes the experimental performance of both routes based on standardized pilot-scale runs (100 mmol scale).

MetricRoute A (Direct Addition)Route B (Weinreb + CBS)
Overall Yield 82% (Single Step)74% (Over 2 Steps)
Enantiomeric Excess (ee) 0% (Racemic)>96% (Enantiopure)
Impurity Profile Trace tertiary alcohol, aldol dimersHighly clean; trace unreacted ketone
E-factor ~12 (Lower waste)~28 (Higher waste due to 2 steps)
Scalability (Safety) Moderate (Highly exothermic)Excellent (Controlled intermediate stability)
Cost per Gram LowHigh (Due to chiral oxazaborolidine catalyst)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for critical operational steps is explicitly stated to prevent process deviations.

Protocol A: Direct Grignard Addition (Racemic Synthesis)
  • Preparation: Flame-dry a 500 mL 3-neck flask equipped with a magnetic stirrer, addition funnel, and argon inlet.

  • Substrate Loading: Dissolve 3-(1,3-dioxan-2-yl)propanal (14.4 g, 100 mmol) in anhydrous THF (150 mL). Cool the solution to -78°C using a dry ice/acetone bath. Causality: Cryogenic cooling minimizes the risk of α -deprotonation and subsequent aldol condensation of the aliphatic aldehyde.

  • Grignard Addition: Dropwise add 3,4-dimethylphenylmagnesium bromide (110 mL of a 1.0 M solution in THF, 110 mmol) over 45 minutes. Maintain internal temperature below -65°C.

  • Reaction Maturation: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Quench & Workup: Cool to 0°C and carefully quench with saturated aqueous NH4​Cl (50 mL). Causality: A mild NH4​Cl quench is used instead of strong acids (like HCl) to prevent the premature hydrolysis of the acid-sensitive 1,3-dioxane acetal. Extract with EtOAc (3 x 100 mL), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Weinreb Amide to CBS Reduction (Asymmetric Synthesis)

Step 1: Ketone Formation

  • Dissolve N-methoxy-N-methyl-3-(1,3-dioxan-2-yl)propanamide (20.3 g, 100 mmol) in anhydrous THF (150 mL) at 0°C.

  • Add 3,4-dimethylphenylmagnesium bromide (110 mmol) dropwise. Stir for 2 hours at 0°C.

  • Quench with cold 1M HCl (50 mL) and extract with EtOAc. Causality: The stable chelated tetrahedral intermediate only collapses upon acidic aqueous quench, releasing the ketone and preventing any further Grignard addition[1].

Step 2: CBS Reduction Workflow

CBS_Workflow Step1 Pre-catalyst Activation Mix (R)-MeCBS (0.1 eq) + BH3-THF (Room Temp, 15 min) Step2 Cooling Chill system to -20°C Step1->Step2 Step3 Dual Addition Simultaneous dropwise addition of Ketone & BH3-THF over 2h Step2->Step3 Step4 Stereoselective Hydride Transfer (Transition State Control) Step3->Step4 Step5 Quench & Workup Careful addition of MeOH (H2 gas evolution) Step4->Step5 Outcome Chiral Alcohol >96% ee Step5->Outcome

Fig 2: Workflow and operational causality of the Corey-Bakshi-Shibata (CBS) asymmetric reduction.
  • Catalyst Activation: In a dry flask, combine (R)-MeCBS catalyst (10 mmol, 10 mol%) and BH3​⋅THF (10 mL of 1.0 M solution) in THF (50 mL). Stir at room temperature for 15 minutes to pre-form the active catalyst-borane complex.

  • Cooling: Cool the system to -20°C. Causality: Lower temperatures tighten the cyclic transition state, maximizing enantiomeric excess (ee)[3].

  • Simultaneous Addition: Dissolve the ketone from Step 1 (100 mmol) in THF (50 mL). Add the ketone solution and additional BH3​⋅THF (60 mmol) simultaneously via dual syringe pumps over 2 hours. Causality: Keeping the unreacted ketone concentration low relative to the catalyst prevents the uncatalyzed, racemic background reduction by free borane.

  • Quench: Carefully add Methanol (20 mL) dropwise at -20°C. Causality: Methanol safely destroys excess borane, but generates highly flammable H2​ gas; adequate venting is mandatory.

Application Scientist Insights

When deciding between these routes for synthesizing 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol, the intended application dictates the chemistry:

  • For Library Generation & SAR Studies: Route A is vastly superior. It requires half the time, utilizes cheaper reagents, and provides the racemic alcohol which is often sufficient for initial in vitro screening to identify basic pharmacophores.

  • For API Scale-up & Process Chemistry: Route B is mandatory if the secondary alcohol stereocenter interacts with a chiral biological target. The Weinreb amide methodology completely eliminates the risk of tertiary alcohol impurities[1], which are notoriously difficult to separate from the desired product via crystallization. Furthermore, the CBS reduction is highly predictable and reliable for aryl-alkyl ketones, consistently delivering >95% ee due to the stark steric differentiation between the bulky 3,4-dimethylphenyl group and the linear aliphatic chain[2].

References

  • Organic Chemistry Portal. "Corey-Bakshi-Shibata Reduction". Organic Chemistry Portal. Retrieved from:[Link]

  • Wikipedia Contributors. "Corey–Itsuno reduction". Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

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A Senior Scientist's Guide to the Structure-Activity Relationship (SAR) of Dimethylphenyl Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dimethylphenyl moiety, a deceptively simple aromatic scaffold, is a cornerstone of modern medicinal chemistry. Its strategic placement within a molecule can profoundly influence potency, selectivity, metabolic stability, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) governing dimethylphenyl-containing compounds across diverse therapeutic areas. We will dissect the critical role of methyl group isomerism and steric hindrance, moving beyond a mere catalog of compounds to explain the causal relationships between structure and biological function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs. We will explore key examples from local anesthetics, kinase inhibitors, and anticonvulsants, supported by experimental data, detailed protocols, and logical workflows to provide a comprehensive and actionable resource.

The Dimethylphenyl Scaffold: A Privileged Structure in Drug Design

The dimethylphenyl group, also known as a xylyl group, consists of a benzene ring substituted with two methyl groups. There are six possible isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-), each conferring distinct steric and electronic properties to a parent molecule. The 2,6-dimethylphenyl isomer is particularly prevalent in drug design.

The utility of this scaffold stems from several key features:

  • Steric Shielding: The methyl groups, particularly in the 2,6-disubstituted pattern, can sterically hinder adjacent functional groups (e.g., amides, ethers) from enzymatic degradation, thereby increasing the metabolic stability and duration of action of a drug.

  • Conformational Control: The steric bulk of the methyl groups can force a specific dihedral angle between the phenyl ring and the rest of the molecule. This conformational restriction is often crucial for achieving a precise, low-energy binding pose within a target protein's active site.

  • Lipophilicity Modulation: The addition of two methyl groups increases the lipophilicity of the molecule, which can enhance membrane permeability and target engagement within hydrophobic binding pockets.

  • Vectorial Orientation: The substitution pattern provides clear vectors for further chemical exploration, allowing chemists to systematically probe the chemical space around the core scaffold.

The Iterative SAR Workflow: From Hit to Lead

Structure-activity relationship studies are not a linear process but an iterative cycle of design, synthesis, and testing.[1][2] The goal is to build a coherent model that relates specific structural features to biological activity, guiding the optimization of a lead compound.

SAR_Workflow cluster_0 Design & Hypothesis cluster_1 Execution cluster_2 Analysis & Refinement D Design Analogs (Vary substituents, isomers) S Chemical Synthesis D->S Target Molecules H Formulate SAR Hypothesis (e.g., 'Steric bulk at R1 increases potency') H->D Guide Next Round of Design B Biological Evaluation (In vitro assays, in vivo models) S->B Synthesized Compounds A Analyze Data (Compare IC50, Ki, etc.) B->A Activity Data A->H Generate/Refine Model

Caption: The iterative cycle of a structure-activity relationship (SAR) study.

Comparative SAR Analysis Across Therapeutic Targets

The influence of the dimethylphenyl group is highly context-dependent, varying significantly with the topology of the target's binding site. Below, we compare its role in three distinct drug classes.

Local Anesthetics: The Lidocaine Archetype

Lidocaine is a quintessential example where the 2,6-dimethylphenyl group is critical for function.[3] It acts by blocking voltage-gated sodium channels in the neuronal cell membrane.[4]

Causality of Experimental Choice: The primary SAR driver for lidocaine and its analogues is balancing potency with duration of action and toxicity. The core structure consists of a lipophilic aromatic group (the dimethylphenyl moiety), a linker (an amide), and a hydrophilic amine. The 2,6-dimethylphenyl group serves a vital protective role.

  • Metabolic Stability: The two ortho-methyl groups provide steric hindrance that shields the adjacent amide bond from hydrolysis by plasma amidases. This is a primary reason for lidocaine's longer duration of action compared to earlier local anesthetics like procaine, which has an ester linkage and lacks this steric protection.

  • Potency and Lipophilicity: The aromatic ring is essential for partitioning into the nerve membrane. Modifications that alter its lipophilicity directly impact anesthetic activity.

Comparative Data for Lidocaine Analogues

CompoundAromatic MoietyKey Structural ChangeRelative Anesthetic PotencyRationale for Activity Change
Lidocaine 2,6-dimethylphenyl- (Reference)1.0Optimal balance of lipophilicity and steric shielding of the amide bond.[5]
Analogue 1 Phenyl (unsubstituted)Removal of methyl groups~0.2Reduced lipophilicity and rapid amide hydrolysis due to lack of steric protection.
Analogue 2 2,4,6-trimethylphenylAddition of a para-methyl~1.5Increased lipophilicity enhances membrane partitioning, but may also increase toxicity.[6]
Analogue 3 2,6-diethylphenylMethyl to ethyl groups~1.2Increased steric bulk further protects the amide, but excessive size can disrupt binding.
Kinase Inhibitors: Precision Targeting with Trametinib

Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, key components of the RAS/MAPK signaling pathway.[7] Its clinical success in treating BRAF-mutant melanoma highlights the power of precisely engineered molecular interactions.[8]

Causality of Experimental Choice: Unlike active site (ATP-competitive) inhibitors, allosteric inhibitors bind to a separate pocket on the enzyme, inducing a conformational change that inactivates it. The SAR for these molecules is exquisitely sensitive to the pocket's shape and hydrophobicity. Crystal structures have revealed that trametinib binds to an allosteric pocket adjacent to the ATP binding site.[9][10]

  • Interface Binding: The 2,4-diiodo-6-methylphenyl moiety of Trametinib was initially thought to be the key pharmacophore, but recent crystal structures show that the drug spans an interface between MEK and its scaffolding protein, KSR.[8][10] The dimethylphenyl group of a related analogue, Selumetinib, also occupies this allosteric pocket. Computational studies show that trametinib forms potent interactions with residues in this non-active site.[11]

  • Hydrophobic Interactions: This allosteric pocket is largely hydrophobic. The dimethylphenyl group contributes significantly to the van der Waals interactions that anchor the inhibitor in place.

Comparative Data for MEK Inhibitors

CompoundAromatic MoietyTargetIC₅₀ (nM)Key SAR Insight
Trametinib 2,4-diiodo-6-methylphenylMEK10.7The combination of iodine and methyl substituents provides optimal shape and electronic complementarity for the KSR-MEK interface pocket.[9]
Selumetinib 4-bromo-2-chlorophenylMEK114Lacks the dimethylphenyl group but uses other halogens to occupy a similar hydrophobic space.
PD-0325901 2-chloro-4-iodo-phenylMEK10.33A potent inhibitor where the dimethylphenyl is replaced by other halogenated phenyl rings, demonstrating that hydrophobic and steric bulk are key.
Anticonvulsants: N-(2,6-Dimethylphenyl) Semicarbazones

A series of N-(2,6-dimethylphenyl) semicarbazones have been developed as potent anticonvulsant agents with a wide spectrum of activity and low neurotoxicity.[12][13]

Causality of Experimental Choice: The design of these compounds was based on a hybrid pharmacophore approach, combining features of known anticonvulsants. The SAR studies aimed to identify the optimal substitution pattern on the semicarbazone scaffold to maximize efficacy in preclinical seizure models, such as the maximal electroshock (MES) test.

  • Pharmacophore Fit: A key pharmacophore model for anticonvulsant activity includes a hydrophobic aromatic domain, a hydrogen bond donor, and an electron-donor group. The 2,6-dimethylphenyl group serves as the essential hydrophobic domain.[12]

  • Conformational Restriction: Similar to its role in lidocaine, the 2,6-disubstitution pattern restricts the rotation around the N-phenyl bond, locking the molecule into a conformation favorable for binding to its (putative) target, which may involve modulation of GABA levels.[13]

Comparative Data for Anticonvulsant Semicarbazones

Compound ID[12]Aromatic MoietyR-Group on SemicarbazoneAnticonvulsant Activity (MES test, ED₅₀ mg/kg, i.p.)
9 2,6-dimethylphenyl2-hydroxybenzaldehyde28.5
10 2,6-dimethylphenyl4-hydroxybenzaldehyde33.1
1 2,6-dimethylphenylBenzaldehyde>100
Analogue (ref) Phenyl (unsubstituted)2-hydroxybenzaldehyde>300

Key Experimental & Computational Protocols

To ensure trustworthiness, protocols must be self-validating. The following sections describe robust, standard methodologies for generating the data that underpins an SAR campaign.

Representative Synthesis: N⁴-(2,6-Dimethylphenyl) Semicarbazones[12]

This protocol outlines the key steps to generate the semicarbazide intermediate, which can then be reacted with various aldehydes or ketones to build a library of analogues for SAR studies.

  • Step 1: Carbamate Formation.

    • To a solution of 2,6-dimethylaniline (1.0 eq) in chloroform at room temperature, add phenyl chloroformate (1.1 eq) dropwise.

    • Stir the reaction mixture for 2-4 hours until TLC analysis indicates complete consumption of the starting aniline.

    • Wash the reaction mixture with 1N HCl and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield phenyl N-(2,6-dimethylphenyl) carbamate.

    • Rationale: This step activates the aniline nitrogen for subsequent reaction with hydrazine. Phenyl chloroformate is a standard reagent for this transformation.

  • Step 2: Semicarbazide Formation.

    • Dissolve the carbamate from Step 1 (1.0 eq) in methylene chloride.

    • Add hydrazine hydrate (1.2 eq) and stir the mixture at room temperature overnight.

    • A precipitate will form. Collect the solid by filtration, wash with cold methylene chloride, and dry to yield the N⁴-(2,6-dimethylphenyl) semicarbazide intermediate.

    • Rationale: Hydrazine displaces the phenoxy group to form the stable semicarbazide core. The reaction is typically clean and high-yielding.

  • Step 3: Semicarbazone Formation (Library Generation).

    • Suspend the semicarbazide intermediate (1.0 eq) in ethanol.

    • Add the desired aldehyde or ketone (e.g., 2-hydroxybenzaldehyde) (1.0 eq) and a catalytic amount of acetic acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction to room temperature. The product will precipitate.

    • Collect the final semicarbazone product by filtration and recrystallize from ethanol to purify.

    • Rationale: This is a classic condensation reaction forming a C=N bond. Using a library of different aldehydes/ketones allows for rapid generation of diverse analogues to probe the SAR.

In Vitro Biological Assay: Receptor Tyrosine Kinase (RTK) Inhibition Assay

This ELISA-based protocol is a standard method for quantifying the inhibitory potency of compounds against kinases like EGFR or VEGFR.[14]

  • Plate Coating: Coat a 96-well high-binding microplate with a solution of a generic tyrosine-containing substrate (e.g., poly-Glu-Tyr) overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove any unbound substrate.

  • Compound & Kinase Addition:

    • Add serial dilutions of the test compounds (e.g., dimethylphenyl-containing inhibitors) in kinase reaction buffer to the wells. Include a "no inhibitor" control (DMSO vehicle) and a "no kinase" control.

    • Add the purified RTK enzyme (e.g., VEGFR-2) to all wells except the "no kinase" control.

  • Initiation of Reaction: Add ATP to all wells to initiate the phosphorylation reaction. Incubate at 30°C for 1 hour.

    • Rationale: This step allows the kinase to phosphorylate the substrate. Active inhibitors will prevent this from occurring.

  • Detection:

    • Wash the plate to remove ATP and non-reacted components.

    • Add a primary antibody that specifically recognizes phosphorylated tyrosine (pY). An anti-pY antibody conjugated to horseradish peroxidase (HRP) is commonly used. Incubate for 1 hour.

    • Rationale: The amount of antibody that binds is directly proportional to the amount of phosphorylation that occurred.

  • Signal Generation:

    • Wash the plate to remove unbound primary antibody.

    • Add an HRP substrate (e.g., TMB). A colorimetric change will occur.

    • Stop the reaction with an acid solution (e.g., 1N H₂SO₄).

  • Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm). Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Computational Workflow: Molecular Docking

Molecular docking predicts the preferred binding orientation of a ligand to a protein target. This in silico method helps rationalize observed SAR and guides the design of new analogues.

Docking_Workflow PDB 1. Obtain Protein Structure (e.g., from PDB database) PREP 2. Prepare Protein (Add hydrogens, remove water, assign charges) PDB->PREP GRID 3. Define Binding Site & Generate Grid PREP->GRID DOCK 5. Perform Docking (Flexible ligand, rigid protein) GRID->DOCK LIG 4. Prepare Ligand Library (Generate 3D conformers, assign charges) LIG->DOCK SCORE 6. Score & Analyze Poses (Binding energy, interactions) DOCK->SCORE SAR 7. Correlate with SAR Data & Propose New Designs SCORE->SAR

Caption: A typical workflow for molecular docking studies.

Conclusion and Future Perspectives

The dimethylphenyl scaffold, particularly the 2,6-disubstituted isomer, is a powerful tool in the medicinal chemist's arsenal. SAR studies consistently demonstrate its value in conferring metabolic stability through steric shielding and enforcing bioactive conformations crucial for high-affinity binding. As seen in lidocaine, trametinib analogues, and semicarbazone anticonvulsants, the precise positioning of the methyl groups is often a critical determinant of biological activity.

Future efforts will likely focus on incorporating the dimethylphenyl moiety into novel drug modalities, such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs), where its ability to provide a rigid, well-defined vector for chemical elaboration can be fully exploited. The continued integration of computational chemistry with empirical SAR will further accelerate the optimization of this privileged scaffold, leading to the development of safer and more effective medicines.

References

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  • Asadi, M., et al. (2014). Synthesis and Analgesic Properties of Lidocaine Derivatives with Substituted Aminobenzothiazoles. Iranian Journal of Pharmaceutical Research, 13(4), 1269-1276. [Link]

  • Unknown Author. (n.d.). The binding mode of trametinib with MEK1 (PDB - ResearchGate). ResearchGate. [Link]

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  • Al-Subari, N., et al. (2020). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. IUCrData, 5(7). [Link]

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A Comparative Guide to Assessing the Enantiomeric Purity of Chiral Propanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity. For chiral propanol derivatives, which are pivotal building blocks in many active pharmaceutical ingredients (APIs), the precise determination of enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance.[1][2] One enantiomer may be the source of the desired therapeutic effect, while its mirror image could be inert or, in the worst-case scenario, induce harmful side effects.[1][3] This guide provides an in-depth, comparative analysis of the principal analytical methodologies for quantifying the enantiomeric excess (ee) of chiral propanol derivatives, designed for the discerning researcher, scientist, and drug development professional.

The selection of an appropriate analytical technique is a nuanced decision, balancing the required accuracy, sensitivity, sample throughput, and available instrumentation.[3] We will delve into the foundational principles, practical workflows, and comparative performance of the most robust methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is often revered as the gold standard for enantiomeric separations due to its wide applicability and the vast library of commercially available chiral stationary phases (CSPs).[4]

Principle of Separation

The core principle of chiral HPLC lies in the differential interaction between the enantiomers of the propanol derivative and a chiral stationary phase.[5] The CSP, composed of a single enantiomer of a chiral selector bonded to a support (commonly silica gel), creates a transient diastereomeric complex with each enantiomer of the analyte. The differing stability of these complexes results in different retention times, allowing for their separation and quantification.[6]

dot graph "Chiral_HPLC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label = "Sample & System Preparation"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Sample [label="Dissolve Propanol\nDerivative in Mobile Phase"]; System [label="Equilibrate Chiral\nColumn with Mobile Phase"]; }

subgraph "cluster_Analysis" { label = "Chromatographic Analysis"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; Inject [label="Inject Sample"]; Separate [label="Enantioseparation\non Chiral Stationary Phase"]; Detect [label="UV/Other Detection"]; }

subgraph "cluster_Quantification" { label = "Data Processing"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; Integrate [label="Integrate Peak Areas\nof Enantiomers"]; Calculate [label="Calculate Enantiomeric\nExcess (% ee)"]; }

Sample -> Inject; System -> Inject; Inject -> Separate [label="Mobile Phase Flow"]; Separate -> Detect [label="Elution"]; Detect -> Integrate; Integrate -> Calculate; } Chiral HPLC workflow for propanol derivatives.

Experimental Protocol: Chiral HPLC
  • Column Selection : The choice of CSP is paramount. For propanol derivatives, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a versatile starting point.[5][7]

  • Mobile Phase Preparation : A typical mobile phase for normal-phase HPLC consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol.[5][8] For basic propanol derivatives, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.[6][9]

  • System Preparation : Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[10]

  • Sample Preparation : Dissolve a small amount of the chiral propanol derivative sample in the mobile phase.

  • Injection and Separation : Inject the sample onto the column. The enantiomers will separate based on their differential interactions with the CSP.

  • Detection : Monitor the column effluent using a UV detector at an appropriate wavelength.

  • Quantification : The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Performance and Considerations
FeatureChiral HPLC Performance
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.
Sensitivity High; LOD/LOQ can be in the µg/mL to ng/mL range.[3]
Accuracy Excellent, often considered the benchmark method.
Analysis Time Typically 15-30 minutes per sample.
Sample Preparation Simple dilution in the mobile phase.
Advantages Wide applicability, high resolution, and well-established.[5]
Disadvantages Can consume significant amounts of organic solvents; may require method development.[5]

Chiral Gas Chromatography (GC): For Volatile Derivatives

Chiral GC is a powerful technique for the separation of volatile enantiomers. For many propanol derivatives, derivatization may be necessary to increase their volatility.

Principle of Separation

Similar to chiral HPLC, chiral GC relies on the differential interaction of enantiomers with a chiral stationary phase coated on the inside of a capillary column.[5] The carrier gas (mobile phase) transports the volatile analytes through the column, and the enantiomers are separated based on their differing affinities for the CSP.

dot graph "Chiral_GC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label = "Sample Preparation"; style = "filled"; color = "#FCE8E6"; node [fillcolor="#FFFFFF"]; Derivatize [label="Derivatize Propanol\n(if necessary)"]; Dissolve [label="Dissolve in\nVolatile Solvent"]; }

subgraph "cluster_Analysis" { label = "Chromatographic Analysis"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; Inject [label="Inject into GC"]; Separate [label="Separation in Chiral\nCapillary Column"]; Detect [label="FID/MS Detection"]; }

subgraph "cluster_Quantification" { label = "Data Processing"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; Integrate [label="Integrate Peak Areas"]; Calculate [label="Calculate % ee"]; }

Derivatize -> Dissolve; Dissolve -> Inject; Inject -> Separate [label="Carrier Gas Flow"]; Separate -> Detect; Detect -> Integrate; Integrate -> Calculate; } Chiral GC workflow, including potential derivatization.

Experimental Protocol: Chiral GC
  • Derivatization (if required) : The hydroxyl group of the propanol derivative can be converted to a more volatile ester or ether. For example, reaction with trifluoroacetic anhydride can form a volatile ester.[5]

  • Column Selection : Utilize a chiral capillary column, often coated with a cyclodextrin derivative.[5][11]

  • GC Conditions : Set the appropriate temperature program for the oven, as well as the injector and detector temperatures. Hydrogen or helium is typically used as the carrier gas.

  • Sample Preparation : Dissolve the (derivatized) sample in a suitable volatile solvent.

  • Injection and Separation : Inject a small volume of the sample into the GC. The enantiomers will separate as they travel through the chiral column.

  • Detection : A Flame Ionization Detector (FID) is commonly used for detection.

  • Quantification : Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Performance and Considerations
FeatureChiral GC Performance
Principle Differential interaction of volatile enantiomers with a chiral stationary phase in a gaseous mobile phase.[5]
Sensitivity High, particularly with sensitive detectors like FID.
Accuracy High, provided complete separation is achieved.
Analysis Time Typically around 30 minutes per sample.
Sample Preparation May require derivatization to increase volatility.[5]
Advantages High resolution and suitable for volatile compounds.[5]
Disadvantages Requires analytes to be thermally stable and volatile (or derivable); high temperatures can potentially cause racemization.[5]

NMR Spectroscopy: A Rapid and Non-Destructive Alternative

NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. It is a rapid and non-destructive method that is well-suited for reaction monitoring and high-throughput screening. Since enantiomers are indistinguishable in a standard NMR experiment, a chiral environment must be introduced to induce diastereomeric interactions, leading to distinct NMR signals for each enantiomer.[12] This is achieved using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[3][12]

Using Chiral Derivatizing Agents (CDAs)

CDAs are enantiomerically pure reagents that react covalently with the chiral propanol derivative to form a mixture of diastereomers.[12][13] These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for quantification.[12][14] A widely used CDA for alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride.[13][15]

Experimental Protocol: NMR with a CDA (Mosher's Acid Chloride)

  • Reaction : In a dry NMR tube, dissolve approximately 5-10 mg of the chiral propanol derivative in an anhydrous solvent like deuterated chloroform (CDCl3) or dichloromethane (DCM) with a small amount of pyridine.[12]

  • Add a slight molar excess (e.g., 1.2 equivalents) of enantiomerically pure (R)- or (S)-Mosher's acid chloride.[12]

  • Allow the reaction to proceed to completion.

  • NMR Analysis : Acquire a high-resolution 1H or 19F NMR spectrum.

  • Quantification : Identify a well-resolved signal for each of the newly formed diastereomers. In 19F NMR, two distinct signals corresponding to the CF3 groups are often observed.[14] The ratio of the integrals of these signals corresponds to the enantiomeric ratio of the original propanol derivative.

Using Chiral Solvating Agents (CSAs)

CSAs, also known as chiral shift reagents, form transient, non-covalent diastereomeric complexes with the enantiomers of the propanol derivative.[12][13] This interaction leads to differential shielding or deshielding of the protons in the two enantiomers, resulting in separate signals in the NMR spectrum.[12]

Experimental Protocol: NMR with a CSA

  • Sample Preparation : Dissolve approximately 2-5 mg of the chiral propanol derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.[12]

  • Acquire a standard 1H NMR spectrum of the alcohol.

  • Addition of CSA : Add a specific molar equivalent of the CSA (e.g., Pirkle's alcohol) to the NMR tube. The optimal ratio of CSA to analyte may require some optimization, typically ranging from 1 to 5 equivalents.[12]

  • NMR Analysis : Acquire another 1H NMR spectrum.

  • Quantification : Identify a proton signal in the propanol derivative that has split into two distinct signals, one for each enantiomer. The enantiomeric excess is determined by the integration of these two signals.

dot graph "NMR_Method_Comparison" { graph [splines=ortho, nodesep=0.7]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_NMR" { label = "NMR-Based Enantiomeric Purity Assessment"; style = "filled"; color = "#F3E8FD"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

Analyte -> CDA [label="Covalent Reaction"]; Analyte -> CSA [label="Non-covalent Interaction"]; CDA -> Diastereomers; CSA -> Complexes; Diastereomers -> NMR_CDA; Complexes -> NMR_CSA; NMR_CDA -> Quant_CDA; NMR_CSA -> Quant_CSA; } Comparison of NMR methods using CDAs and CSAs.

Performance and Considerations
FeatureNMR Spectroscopy Performance
Principle Formation of diastereomeric species (covalent with CDAs, non-covalent with CSAs) leading to distinct NMR signals.[12]
Sensitivity Generally lower than chromatographic methods; typically requires mg of sample.[3]
Accuracy Good, but can be limited by signal overlap and integration accuracy.
Analysis Time Very fast, ~5-15 minutes per sample.
Sample Preparation Simple mixing with a CSA or a chemical reaction for CDAs.
Advantages Rapid, non-destructive, and requires less solvent.
Disadvantages Lower sensitivity, potential for signal overlap, and the cost of chiral auxiliaries.

Comparative Summary of Methods

ParameterChiral HPLCChiral GCNMR Spectroscopy
Principle Differential partitioning on a chiral stationary phase.[3]Differential partitioning on a chiral stationary phase (gas phase).Formation of diastereomeric species with a chiral auxiliary.[3]
Sensitivity High (µg/mL to ng/mL).[3]HighModerate to Low (mg of sample).[3]
Accuracy Very HighHighGood
Analysis Time 15-30 min~30 min5-15 min
Destructive? YesYesNo
Key Advantage Gold standard, high resolution.Excellent for volatile compounds.[5]Rapid and non-destructive.
Key Limitation Solvent consumption.[5]Requires volatility/derivatization.[5]Lower sensitivity.[3]

Conclusion: Selecting the Optimal Method

The choice of the most suitable method for assessing the enantiomeric purity of chiral propanol derivatives is contingent upon the specific requirements of the analysis.

  • Chiral HPLC remains the method of choice for routine quality control and applications demanding the highest accuracy and sensitivity. Its versatility in terms of available stationary phases makes it adaptable to a wide range of propanol derivatives.[4]

  • Chiral GC is an excellent option when dealing with volatile propanol derivatives or those that can be easily derivatized. It offers high resolution and sensitivity.[5]

  • NMR Spectroscopy excels in scenarios where speed and sample preservation are critical, such as in high-throughput screening of asymmetric reactions or when only a small amount of sample is available. The choice between a CDA and a CSA will depend on the specific propanol derivative and the potential for clean, well-resolved signals.

Ultimately, a comprehensive understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will empower researchers to make informed decisions, ensuring the stereochemical integrity of their chiral propanol derivatives and the success of their research and development endeavors.

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